(1S)-1-(2-methylphenyl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBYRLJYGORNK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-05-1 | |
| Record name | (1S)-1-(2-methylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Orthogonal Spectral Characterization of (1S)-1-(2-methylphenyl)ethan-1-ol: A Technical Guide
Executive Summary
(1S)-1-(2-methylphenyl)ethan-1-ol—commonly referred to as (S)-1-(o-tolyl)ethanol—is a chiral secondary alcohol of significant value in asymmetric synthesis, ligand design, and pharmaceutical development. Because its structural integrity and enantiomeric purity directly dictate its efficacy as a chiral auxiliary or active pharmaceutical ingredient (API) precursor, rigorous analytical validation is mandatory.
This whitepaper provides an authoritative, in-depth guide to the spectral characterization of (1S)-1-(2-methylphenyl)ethan-1-ol. By synthesizing data from Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), we establish a self-validating analytical framework.
Analytical Workflow and Self-Validating Protocols
Standard 1D NMR, MS, and IR techniques are inherently achiral; they confirm the 2D connectivity and functional groups of the molecule but cannot distinguish between the (1S) and (1R) enantiomers. Therefore, a robust analytical workflow must couple these structural elucidation techniques with chiral chromatography to confirm absolute configuration and enantiomeric excess (ee).
Analytical workflow for orthogonal spectral validation of chiral alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The choice of deuterated chloroform (CDCl₃) as the solvent is strategic: beyond excellent solubility, its lack of interfering aliphatic or aromatic protons ensures that the critical methine quartet (δ 5.12) and the ethyl methyl doublet (δ 1.47) remain completely unobstructed[1]. A 400 MHz instrument provides the optimal balance of resolution and accessibility, clearly resolving the complex multiplet splitting of the ortho-substituted aromatic ring without requiring ultra-high field magnets.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquisition (¹H NMR): Acquire at 400 MHz using a standard 30° pulse sequence, 16 scans, and a relaxation delay of 1.0 s.
-
Acquisition (¹³C NMR): Acquire at 101 MHz using proton decoupling (WALTZ-16), 512 scans, to ensure adequate signal-to-noise ratio for the quaternary aromatic carbons.
-
Processing: Apply a 0.3 Hz line broadening function for ¹³C spectra prior to Fourier transformation to enhance signal clarity.
Spectral Data Synthesis
The structural assignment relies on the distinct chemical shifts induced by the hydroxyl group and the ortho-methyl substitution[1].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.51 | Doublet of doublets (dd) | 7.6, 1.7 | 1H | Aromatic C-H (adjacent to chiral center) |
| 7.27 – 7.11 | Multiplet (m) | - | 3H | Aromatic C-H |
| 5.12 | Quartet (q) | 6.4 | 1H | CH OH (Methine proton) |
| 2.35 | Singlet (s) | - | 3H | Ar-CH ₃ (Aromatic methyl) |
| 1.96 | Broad Singlet (bs) | - | 1H | OH (Hydroxyl proton) |
| 1.47 | Doublet (d) | 6.4 | 3H | -CH ₃ (Ethyl methyl) |
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 144.0 | Quaternary (C) | Ar-C (attached to CHOH) |
| 134.3 | Quaternary (C) | Ar-C (attached to CH₃) |
| 130.5, 127.3, 126.5, 124.6 | Methine (CH) | Aromatic carbons |
| 66.9 | Methine (CH) | C HOH (Chiral center) |
| 24.0 | Methyl (CH₃) | Ethyl C H₃ |
| 19.0 | Methyl (CH₃) | Ar-C H₃ |
Mass Spectrometry (GC-EI-MS)
Causality in Experimental Design
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is utilized to confirm the molecular weight and structural connectivity. EI at 70 eV is explicitly chosen because it imparts sufficient internal energy to the molecular ion to drive reproducible, diagnostic fragmentation pathways—specifically the alpha-cleavage that is a hallmark of 1-arylethanol derivatives[2]. The GC pre-separation ensures that trace impurities (such as unreacted 2-methylacetophenone from synthetic reduction) do not convolute the mass spectrum.
Step-by-Step Methodology
-
Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.
-
Injection: Inject 1 µL in split mode (1:50 ratio) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Hold at 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Ionization: Operate the MS source at 230°C with an electron energy of 70 eV. Scan range: m/z 50 to 300.
Fragmentation Dynamics
The fragmentation of (1S)-1-(2-methylphenyl)ethan-1-ol is driven by the stability of the resulting cations. The loss of a methyl radical from the chiral center yields a highly stable, resonance-stabilized alpha-hydroxybenzyl cation (m/z 121)[2].
Logical fragmentation pathway of 1-(2-methylphenyl)ethan-1-ol in EI-MS.
Table 3: GC-EI-MS Key Fragments
| m/z | Relative Abundance | Fragment Identity | Mechanism |
| 136 | Low | [M]⁺ | Molecular Ion |
| 121 | High (Base Peak) | [M - CH₃]⁺ | Alpha-cleavage at the chiral center |
| 118 | Medium | [M - H₂O]⁺ | Dehydration |
| 91 | High | [C₇H₇]⁺ | Tropylium ion formation from the aromatic ring |
Infrared (ATR-FTIR) Spectroscopy
Causality in Experimental Design
Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet or Nujol mull techniques for this liquid sample. ATR requires zero sample preparation, eliminating the risk of introducing ambient moisture that would obscure the critical O-H stretching region. It provides rapid, non-destructive confirmation of the secondary alcohol and the ortho-disubstituted benzene ring[3].
Step-by-Step Methodology
-
Background Scan: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 1-2 drops of the neat liquid directly onto the ATR crystal. Ensure full coverage without overflowing.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol and allow to dry completely.
Vibrational Mode Analysis
Table 4: ATR-FTIR Key Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |
| ~3394 | Strong, Broad | O-H stretch | Confirms the presence of the alcohol group |
| 2928, 2868 | Medium | C-H stretch (sp³) | Aliphatic methyl and methine groups |
| ~1444 | Medium | C=C stretch (Ar) | Aromatic ring skeleton |
| ~1049 | Strong | C-O stretch | Secondary alcohol C-O bond |
| ~750 | Strong | C-H out-of-plane bend | Diagnostic for ortho-disubstituted benzene |
Stereochemical Validation via Chiral HPLC
Because the aforementioned spectral data applies equally to the (1R) enantiomer and the racemate, the (1S) absolute configuration must be validated chromatographically.
Protocol: The sample is analyzed using a Chiralpak IF column (or equivalent chiral stationary phase) with a mobile phase of Hexane/2-Propanol (98:2) at a flow rate of 1.0 mL/min and UV detection at 220 nm. Under these specific conditions, the enantiomers resolve distinctly, with the minor enantiomer eluting at approximately 10.9 minutes and the major (1S) enantiomer eluting at 12.5 minutes, allowing for precise calculation of enantiomeric excess (ee)[1].
Conclusion
The characterization of (1S)-1-(2-methylphenyl)ethan-1-ol requires a multi-faceted, orthogonal approach. NMR spectroscopy confirms the atomic connectivity and local electronic environments, GC-MS provides definitive mass and structural fragmentation data, and ATR-FTIR verifies the presence of functional groups. When coupled with Chiral HPLC, this self-validating suite of protocols ensures absolute confidence in both the chemical identity and stereochemical purity of the molecule, meeting the rigorous standards required for advanced chemical research and drug development.
References
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. Available at: 1
-
(1S)-1-(2-methylphenyl)ethan-1-ol | C9H12O | CID 7568538. PubChem - NIH. Available at: 4
-
1-(2-Methylphenyl)ethanol | C9H12O | CID 110953. PubChem - NIH. Available at: 2
Sources
Technical Whitepaper: (1S)-1-(2-methylphenyl)ethan-1-ol as a Strategic Chiral Synthon
This is an in-depth technical guide on (1S)-1-(2-methylphenyl)ethan-1-ol, structured for researchers and drug development professionals.
Executive Summary
(1S)-1-(2-methylphenyl)ethan-1-ol (also known as (S)-1-o-tolylethanol) represents a critical class of chiral benzylic alcohols used as both a benchmark substrate for asymmetric catalysis and a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its unique ortho-methyl substitution introduces significant steric hindrance compared to its meta and para counterparts, making it a rigorous test case for the efficacy of novel biocatalysts and chemocatalysts. This guide delineates the optimal synthetic routes, analytical protocols for enantiomeric excess (ee) determination, and its strategic applications in drug development.
Chemical Profile & Core Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (1S)-1-(2-methylphenyl)ethanol |
| Common Synonyms | (S)-1-o-Tolylethanol; (S)-1-(2-Methylphenyl)ethyl alcohol |
| CAS Number | 51100-05-1 (Specific (S)-isomer) |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~218–220 °C (at 760 mmHg) |
| Density | 1.026 g/mL (at 20 °C) |
| Chirality | (S)-Enantiomer (typically levorotatory, |
| Solubility | Soluble in alcohols (MeOH, EtOH), ethers (THF, Et₂O), and chloroform; sparingly soluble in water.[1][2][3][4][5][6] |
Synthetic Methodologies
Producing high-fidelity (S)-enantiomer requires overcoming the steric barrier of the ortho-methyl group. Two primary routes are recommended based on scalability and "green" chemistry principles.
Route A: Biocatalytic Asymmetric Reduction (Green Chemistry)
This method utilizes whole-cell biocatalysts or isolated enzymes (Ketoreductases/KREDs) to reduce 2'-methylacetophenone with high enantioselectivity.
-
Catalyst: Rhodotorula mucilaginosa (Strain CCTCC M2014255) or engineered Thermoanaerobacter pseudethanolicus ADH.
-
Mechanism: NADPH-dependent hydride transfer to the re-face of the prochiral ketone.
-
Protocol:
-
Substrate Preparation: Dissolve 2'-methylacetophenone (10 mM) in a biphasic system (e.g., Phosphate buffer pH 7.0 / Hexane).
-
Biocatalyst Addition: Add lyophilized cells (50 g/L) or purified enzyme.
-
Cofactor Regeneration: Supplement with glucose (co-substrate) for in-situ NADPH regeneration.[6]
-
Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.
-
Workup: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
-
Yield/Selectivity: Typically >90% conversion with >99% ee.[6]
Route B: Noyori Asymmetric Transfer Hydrogenation (Chemical Synthesis)
The industrial standard for generating chiral benzylic alcohols using ruthenium-based catalysts.
-
Catalyst: RuCl (Noyori catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Protocol:
-
Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.
-
Mixing: Combine 2'-methylacetophenone (1.0 eq) with the Ru-catalyst (0.5–1.0 mol%) in dry DMF or DCM.
-
Initiation: Add HCOOH/Et₃N mixture slowly at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC/GC.
-
Quenching: Add water, extract with ether, and purify via silica gel chromatography.
-
Analytical Characterization & Validation
Validating the enantiomeric purity is non-negotiable. The ortho-substitution often shifts retention times compared to standard phenyl-ethanol derivatives.
Chromatographic Separation (GC & HPLC)
The following protocols are validated for resolving the (S) and (R) enantiomers.
| Method | Column | Mobile Phase / Carrier | Conditions | Retention Time (Approx) |
| Chiral GC | Chirasil-DEX CB (25m x 0.25mm) | Nitrogen or Helium | 115°C Isothermal | (S): ~14.6 min (R): ~12.0 min |
| Chiral HPLC | Chiralcel OD-H (Daicel) | Hexane : IPA (98:2 to 90:10) | 0.5 mL/min, 254 nm | (S): ~22 min (R): ~26 min |
Critical Note: Retention times vary based on exact flow rate and temperature. Always run a racemic standard (rac-1-(2-methylphenyl)ethanol) first to establish the baseline separation.
Decision Logic for Purity Analysis
The following Graphviz diagram illustrates the workflow for validating the synthesized compound.
Figure 1: Analytical workflow for validating (S)-1-(2-methylphenyl)ethan-1-ol purity.
Applications in Drug Development
(1S)-1-(2-methylphenyl)ethan-1-ol serves as a specialized scaffold in two primary domains:
Precursor for Chiral Phosphine Ligands
This alcohol is a precursor for converting into chiral amines or phosphines used in asymmetric catalysis.
-
Transformation: The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) and displaced by phosphides or amines with inversion of configuration (Walden inversion), yielding (R)-configured ligands essential for metal-catalyzed hydrogenations.
Benchmark Substrate for "Ortho-Effect" Studies
In the development of new pharmaceutical catalysts (e.g., for synthesizing drugs like Crizotinib or Ticagrelor intermediates), this molecule is used to test a catalyst's ability to handle steric bulk.
-
Relevance: If a catalyst can efficiently reduce 2'-methylacetophenone to the (S)-alcohol, it is validated for use on complex, sterically hindered drug intermediates (e.g., halogenated diaryl ketones).
Chiral Building Block
It acts as a chiral auxiliary in the synthesis of:
-
Chiral Ethers: Used in agrochemicals (fungicides).
-
Chiral Amines: Via Ritter reaction or Azide displacement, serving as intermediates for CNS-active agents (analogs of Orphenadrine or Diphenhydramine).
Handling & Safety Protocols
-
Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).
-
Storage: Store at 2–8°C under inert gas (Argon). The benzylic position is susceptible to slow oxidation if exposed to air/light over prolonged periods.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Biocatalytic Reduction: Hao, J., et al. "The Asymmetric Reduction of Acetophenone and Its Derivatives to (S)-Aromatic Secondary Alcohols by Rhodotorula mucilaginosa CCTCC M2014255 Resting Cells." Catalysis Letters, vol. 146, 2016, pp. 1079–1086.[7]
-
Analytical Method (GC): "Supporting Information: Asymmetric Synthesis of Chiral Alcohols." Royal Society of Chemistry (RSC), 2012. (Details Chirasil-DEX CB conditions for 2-methylphenyl derivatives).
-
Chemical Synthesis (Noyori): Ohkuma, T., et al. "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society, vol. 120, no. 51, 1998, pp. 13529–13530.
-
PubChem Compound Summary: "(1S)-1-(2-methylphenyl)ethan-1-ol (CAS 51100-05-1)."[4] National Center for Biotechnology Information.
Sources
- 1. 1-(2-Methylphenyl)ethanol | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S)-1-(2-methylphenyl)ethan-1-ol | C9H12O | CID 7568538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Precision Synthesis of Chiral Alcohols: A Strategic Technical Guide
Topic: Precision Synthesis of Chiral Alcohols in Pharmaceutical Development Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Leads
Executive Summary: The Chirality Imperative
Chiral alcohols are not merely structural motifs; they are the linchpins of modern pharmacophores. Over 40% of marketed drugs contain a chiral alcohol moiety, serving either as a final pharmacologic trigger (e.g., Ezetimibe, Montelukast) or a pivotal intermediate for further stereocontrolled functionalization.
For the application scientist, the challenge is no longer just "getting the enantiomer." It is about selecting a scalable, cost-effective, and chemically robust route. This guide moves beyond textbook definitions to analyze the three dominant methodologies—Asymmetric Hydrogenation (Noyori) , Organocatalysis (CBS) , and Biocatalysis (KREDs) —providing actionable protocols and mechanistic insights for industrial implementation.
Strategic Selection: Methodological Decision Matrix
Before initiating wet chemistry, a process chemist must weigh substrate constraints against process scalability.
Table 1: Comparative Analysis of Synthesis Methodologies
| Feature | Noyori Asymmetric Hydrogenation | Corey-Bakshi-Shibata (CBS) Reduction | Biocatalysis (Ketoreductases - KREDs) |
| Primary Mechanism | Metal-Ligand Bifunctional Catalysis (Ru/Rh) | Lewis Acid/Base Activation (Borane) | Enzymatic Hydride Transfer (NAD(P)H) |
| Substrate Scope | Excellent for functionalized ketones ( | Broad; excellent for simple aliphatic/aryl ketones. | Highly specific; requires screening but offers near-perfect selectivity. |
| Scalability | High (Ton-scale).[1] Low catalyst loading (S/C > 10,000). | Moderate to High. Stoichiometric reductant (Borane) generates waste. | Very High. Aqueous media, ambient temp/pressure.[2] |
| Cost Drivers | Precious metals (Ru, Rh), Chiral Ligands (BINAP). | Chiral auxiliary (Proline derivatives), Borane reagents. | Enzyme engineering time, Cofactor recycling.[2] |
| Limiting Factor | Requires high-pressure H | Moisture sensitivity; Borane safety handling. | Solubility of hydrophobic substrates in aqueous buffer. |
Deep Dive: Chemocatalytic Routes
The Noyori Asymmetric Hydrogenation
The Standard for Functionalized Ketones
Ryoji Noyori’s Nobel-winning methodology utilizes a Ruthenium-BINAP-Diamine complex. The genius of this system lies in Metal-Ligand Bifunctional Catalysis , where the ligand (specifically the NH proton of the diamine) participates directly in the transition state, stabilizing the delivery of hydride to the carbonyl.
Mechanistic Visualization
The following diagram illustrates the outer-sphere mechanism where the substrate does not bind directly to the metal, bypassing the need for substrate-metal coordination sites.
Figure 1: The Noyori catalytic cycle emphasizing the non-classical metal-ligand bifunctional mechanism.
Validated Protocol: Reduction of Acetophenone Derivatives
Context: Synthesis of (R)-1-phenylethanol analogs.
Reagents:
-
Substrate: Acetophenone (10 mmol)
-
Catalyst:
(0.01 mmol, S/C = 1000) -
Base:
-BuOK (0.1 mmol) -
Solvent: Isopropanol (degassed)
-
Hydrogen source:
gas (10–50 bar)
Step-by-Step Workflow:
-
Catalyst Activation (The "Pre-stir"): In a glovebox or under strict Ar, dissolve the Ru-catalyst and
-BuOK in isopropanol. Stir for 10 minutes. Why? This generates the active 16-electron Ru-hydride species by eliminating HCl. -
Substrate Addition: Add the ketone substrate to the catalyst solution. Transfer to a stainless steel autoclave.
-
Hydrogenation: Pressurize to 10 bar
. Purge three times (fill/release) to remove trace . Finalize pressure at 30 bar. Stir vigorously at 25–30°C. -
Monitoring: Monitor
uptake. Reaction is typically complete when uptake plateaus (2–12 hours depending on sterics). -
Quench & Workup: Vent
. Concentrate solvent. Pass through a short silica plug to remove Ru residues (critical for pharma compliance).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Scientist’s Note: The presence of trace acid kills this reaction. Ensure the substrate is free of carboxylic acid impurities, or increase the base load slightly.
The Corey-Bakshi-Shibata (CBS) Reduction
The "Sniper" Approach for Achiral Ketones
When high-pressure equipment is unavailable or the substrate lacks coordinating groups (like simple aryl-alkyl ketones), the CBS reduction is the gold standard. It relies on a chiral oxazaborolidine catalyst derived from proline.[3]
Mechanistic Logic
The CBS catalyst acts as a "chiral straightjacket." The boron atom binds the ketone (Lewis acid activation), while the nitrogen coordinates the borane reductant (Lewis base activation), forcing hydride delivery from a specific face.[4][5][6]
Figure 2: The dual-activation mechanism of the CBS reduction.
Validated Protocol: CBS Reduction of Prochiral Ketone
Reagents:
-
(S)-Me-CBS Catalyst (1.0 M in toluene, 0.5–10 mol%)
-
Borane source:
or Catecholborane (0.6–1.0 eq) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Drying (Critical): Flame-dry all glassware. Moisture hydrolyzes the borane and the catalyst, destroying ee.
-
Catalyst Charge: Charge (S)-Me-CBS solution into the reactor under
. -
Borane Addition: Add the borane reagent at 0°C. Stir for 15 mins.
-
Controlled Feed: Dissolve the ketone in THF. Add this solution slowly (dropwise) to the catalyst/borane mixture over 1–2 hours.
-
Why Slow Addition? To keep the concentration of free ketone low, ensuring the catalyzed pathway (fast & enantioselective) dominates over the uncatalyzed background reduction (slow & racemic).
-
-
Quench: Carefully add MeOH (gas evolution!). Follow with 1N HCl to break the boron-alkoxide bond.
Biocatalysis: The Modern Industrial Workhorse[7]
Biocatalysis has graduated from niche academic interest to the preferred route for multi-ton API synthesis. Engineered Ketoreductases (KREDs) operate in water, at neutral pH, and often achieve >99.9% ee.
Case Study: Montelukast Intermediate
In the synthesis of Montelukast (Singulair), the reduction of a hydrophobic ketone to the chiral alcohol was traditionally difficult.
-
Challenge: The substrate is highly hydrophobic; traditional chemocatalysis required expensive Rh/Ru and organic solvents.
-
Solution: Codexis engineered a KRED enzyme evolved from Lactobacillus kefir.
-
Process:
-
Solvent System: Aqueous buffer + Isopropanol (IPA) cosolvent.
-
Cofactor Recycling: The enzyme uses IPA as the hydride donor to regenerate NADPH (coupled substrate approach), converting IPA to acetone.
-
Outcome: >99.5% ee, >200 g/L loading, elimination of heavy metals.
-
Figure 3: Workflow for developing a biocatalytic process for chiral alcohols.
Analytical Validation: Trust but Verify
You cannot optimize what you cannot measure. Determining Enantiomeric Excess (ee) is critical.
Chiral HPLC (The Gold Standard)
-
Column: Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Hexane/IPA mixtures.
-
Protocol: Run racemic standard first to establish separation conditions. Baseline resolution (
) is required for accurate integration of the minor enantiomer (impurities <0.1%).
NMR Spectroscopy (Mosher's Method)
Used when HPLC methods are not yet developed.
-
Derivatize the alcohol with (R)-MTPA-Cl (Mosher's acid chloride).
-
Analyze
or NMR. -
Diastereomers will show distinct chemical shifts. The ratio of integration gives the ee.[7]
References
-
Noyori, R., et al. (2001).[1] "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition. Link
-
Corey, E. J., & Helal, C. J. (1998).[8] "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition. Link
-
Huisman, G. W., et al. (2010).[9] "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology. Link
-
BenchChem. (2025).[3][10] "Application Notes: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction." BenchChem Protocols. Link
-
Ma, S. K., et al. (2010). "Green chemistry: biocatalysis in the pharmaceutical industry." Science. Link
Sources
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Safety, Hazard Profiling, and Handling Protocols for (1S)-1-(2-methylphenyl)ethan-1-ol
Executive Summary & Strategic Context
(1S)-1-(2-methylphenyl)ethan-1-ol (CAS: 51100-05-1) is a highly valuable chiral building block frequently utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development. While its utility in generating enantiopure derivatives is well-documented, its hazard profile demands rigorous operational controls. As a Senior Application Scientist, I have designed this whitepaper to synthesize physicochemical data, mechanistic toxicology, and field-proven laboratory protocols. The goal is to provide researchers and drug development professionals with a comprehensive, self-validating framework for safely handling this compound without compromising experimental integrity.
Physicochemical Profiling and Hazard Identification
Understanding the physical nature of (1S)-1-(2-methylphenyl)ethan-1-ol is the first step in predicting its behavior in an open laboratory environment. As a benzylic alcohol with an ortho-methyl substitution, it presents as a moderately volatile, lipophilic liquid. According to authoritative databases, the compound carries multiple severe hazard classifications that dictate its handling requirements.
Table 1: Key Physicochemical and Hazard Metrics
| Parameter | Value / Description |
| CAS Registry Number | 51100-05-1 |
| Molecular Formula | C9H12O |
| Molar Mass | 136.19 g/mol |
| XLogP3 | 1.8 |
| Boiling Point | 78-80 °C (at 2 mmHg) |
| Density | ~0.995 g/cm³ |
| GHS Classification | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335) |
| Signal Word | Danger |
Data sourced from [1] and [2].
Mechanistic Toxicology: Causality Behind the Hazards
Standard Safety Data Sheets (SDS) list hazards but rarely explain the underlying chemical causality. To engineer better safety systems, we must understand why these classifications exist at a molecular level.
-
Ocular and Dermal Toxicity (H318 / H315): The compound is classified as causing serious eye damage (Eye Dam. 1). The causality lies in its biphasic solubility. An XLogP3 of 1.8 allows the molecule to rapidly partition into the lipophilic stratum corneum of the skin and the corneal epithelium. Once embedded, the benzylic hydroxyl group acts as a hydrogen-bond donor/acceptor, disrupting native lipid bilayers and denaturing structural proteins. This leads to rapid cellular lysis and severe irritation.
-
Systemic Toxicity (H302): Classified as harmful if swallowed. Upon ingestion, benzylic alcohols are rapidly absorbed and subjected to hepatic first-pass metabolism. Alcohol dehydrogenases (ADH) oxidize the compound to 2'-methylacetophenone. The accumulation of these reactive metabolites, combined with the direct membrane-disrupting effects of the parent alcohol, drives the acute oral toxicity profile.
-
Respiratory Irritation (H335): Despite a relatively high boiling point at atmospheric pressure, aerosolization or heating during reactions generates vapors that interact with the aqueous mucosal lining of the respiratory tract, causing acute localized inflammation.
Fig 1. Mechanistic pathways of exposure and subsequent toxicological outcomes.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the laboratory, workflows must be designed as self-validating systems—where the successful completion of one step inherently verifies the safety of the next.
Protocol: Safe Dispensing and Reaction Setup
-
Engineering Control Verification: Before handling, verify the fume hood face velocity is between 80-120 fpm using a digital anemometer.
-
Causality: This specific velocity range ensures the containment of H335-classified vapors without creating turbulent eddies that could push vapors back into the operator's breathing zone.
-
-
Barrier Protection: Don nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and tightly fitting safety goggles.
-
Causality: Standard safety glasses are insufficient against H318 (Eye Dam. 1) splash risks; goggles provide a necessary orbital seal against lipophilic vapors.
-
-
Closed-System Transfer: Utilize a syringe and septum technique for transferring the liquid from its primary container to the reaction vessel.
-
Self-Validation: If the syringe plunger meets unexpected resistance during injection, the receiving system is over-pressurized. This physical feedback alerts the operator to vent the receiving flask via a needle before proceeding, thereby inherently preventing uncontrolled aerosolization and exposure.
-
-
Reaction Execution: Conduct all reactions involving this compound under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: This not only protects the chiral integrity of the (1S) enantiomer from oxidative degradation but also hermetically seals hazardous vapors away from the laboratory environment.
-
Fig 2. Self-validating operational workflow for handling the chiral alcohol.
Storage, Incompatibilities, and Waste Management
-
Storage: Store in a cool, well-ventilated area away from direct light. Ensure the container is tightly sealed and backfilled with inert gas if stored for prolonged periods to prevent gradual degradation.
-
Chemical Incompatibilities: Strictly isolate from strong oxidizing agents (e.g., chromic acid, potassium permanganate).
-
Causality: The secondary benzylic alcohol is highly susceptible to oxidation. Contact with strong oxidizers can lead to violently exothermic reactions, risking thermal runaway and fire.
-
-
Disposal: Route all contaminated materials, syringe washings, and unreacted compound into designated non-halogenated organic waste streams. Do not discharge into aqueous waste, as its lipophilicity complicates wastewater treatment and poses environmental hazards to aquatic life.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7568538, (1S)-1-(2-methylphenyl)ethan-1-ol" PubChem,[Link].
IUPAC name (1S)-1-(2-methylphenyl)ethanol.
An In-Depth Technical Guide to (1S)-1-(2-methylphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract
(1S)-1-(2-methylphenyl)ethanol is a chiral secondary alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. Its value lies in its utility as a versatile chiral building block for the construction of more complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and key applications. We delve into the mechanistic underpinnings of its stereoselective synthesis via asymmetric reduction of 2'-methylacetophenone, present detailed analytical protocols for its characterization, and explore its role as a precursor in advanced synthetic pathways. This document is intended for researchers, chemists, and drug development professionals seeking a technical understanding of this important chiral synthon.
Compound Profile and Significance
(1S)-1-(2-methylphenyl)ethanol is a specific stereoisomer of 1-(2-methylphenyl)ethanol. The "(1S)" designation specifies the absolute configuration at the chiral center (the carbon atom bonded to the hydroxyl group). Chiral alcohols are prevalent structural motifs in numerous natural products and pharmaceuticals, making their efficient and stereocontrolled synthesis a cornerstone of modern organic chemistry.[1][2] The ability to introduce a defined stereocenter early in a synthetic sequence is critical for developing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
| Property | Value | Source |
| IUPAC Name | (1S)-1-(2-methylphenyl)ethanol | [3] |
| Synonyms | (S)-1-(o-Tolyl)ethanol, (S)-1-(2-Methylphenyl)ethyl alcohol | [3] |
| CAS Number | 51100-05-1 | [3] |
| Molecular Formula | C₉H₁₂O | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4][5] |
| Physical Form | Liquid |
Stereoselective Synthesis: Asymmetric Reduction of 2'-Methylacetophenone
The most efficient and common route to (1S)-1-(2-methylphenyl)ethanol is the enantioselective reduction of the prochiral ketone, 2'-methylacetophenone.[6] The choice of catalyst is paramount in controlling the stereochemical outcome, ensuring the preferential formation of the (S)-enantiomer.
Causality of Method Selection: The Pursuit of Enantiocontrol
The goal is not merely reduction but a highly controlled transfer of a hydride to one specific face of the planar carbonyl group. This is achieved by creating a chiral environment around the substrate using a catalyst. The primary methods—transition metal-catalyzed transfer hydrogenation, oxazaborolidine-mediated reduction, and biocatalysis—are favored for their high efficiency and exceptional levels of enantioselectivity (often expressed as enantiomeric excess, or % ee).
-
Transition Metal Catalysis: Ruthenium-based catalysts, particularly those developed by Noyori and Ikariya, are highly effective for the asymmetric reduction of ketones.[7] These systems utilize a chiral diphosphine ligand (e.g., TsDPEN) to create a well-defined chiral pocket that forces the ketone to bind in a specific orientation, leading to a highly stereoselective hydride transfer from a hydrogen source like isopropanol or formic acid.[7][8] This method is often chosen for its operational simplicity, high turnover numbers, and economic use of inexpensive reductants.[7]
-
Biocatalysis: Enzymes, specifically alcohol dehydrogenases (ADHs) found in microorganisms like yeast, are exceptionally selective catalysts.[9][10][11] They operate under mild aqueous conditions and can provide nearly perfect enantioselectivity (>99% ee) for specific substrates.[11] The use of whole-cell systems can be particularly cost-effective, as it circumvents the need for enzyme purification and cofactor regeneration.[10]
Workflow for Synthesis, Purification, and Analysis
The overall process for obtaining enantiomerically pure (1S)-1-(2-methylphenyl)ethanol follows a logical and validated sequence.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfachemic.com [alfachemic.com]
- 3. (1S)-1-(2-methylphenyl)ethan-1-ol | C9H12O | CID 7568538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]
- 5. 1-(2-Methylphenyl)ethanol | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijstr.org [ijstr.org]
- 11. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molecular Characterization and Synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol
Topic: Molecular Characterization and Synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S)-1-(2-methylphenyl)ethan-1-ol (CAS: 51100-05-1) is a high-value chiral building block used in the asymmetric synthesis of pharmaceutical intermediates. As the S-enantiomer of o-tolyl ethanol, it serves as a critical motif in the development of bioactive compounds where stereochemistry dictates pharmacological efficacy. This guide provides a rigorous analysis of its molecular properties, biocatalytic synthesis protocols, and analytical characterization methods, designed for application scientists and process chemists.
Chemical Identity & Physiochemical Properties[1][2][3][4][5][6][7][8][9]
The fundamental data below establishes the baseline for stoichiometric calculations and regulatory documentation.
Core Molecular Data
| Property | Data |
| IUPAC Name | (1S)-1-(2-methylphenyl)ethanol |
| Common Synonyms | (S)-1-o-Tolylethanol; (S)-(-)-1-(2-methylphenyl)ethanol |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| CAS Number (1S) | 51100-05-1 |
| CAS Number (Racemic) | 7287-82-3 |
| SMILES (Isomeric) | Cc1ccccc1C |
| InChI Key | SDCBYRLJYGORNK-QMMMGPOBSA-N |
Physical Characteristics[1][2][3][4][5][6][7][9]
-
State: Colorless to pale yellow liquid at room temperature.
-
Density: ~1.012 g/mL (20 °C).
-
Boiling Point: ~88–89 °C at 10 mmHg (Lit. value for analogs; specific enantiomer may vary slightly).
-
Solubility: Sparingly soluble in water; highly soluble in organic solvents (ethanol, ethyl acetate, dichloromethane).
-
Chirality: Levorotatory (
) in methanol.
Stereochemical Analysis & Structural Logic
The (1S) configuration is defined by the spatial arrangement of the hydroxyl group (-OH) relative to the methyl group (-CH₃) and the o-tolyl ring at the chiral center.
-
Cahn-Ingold-Prelog (CIP) Priority: The oxygen of the hydroxyl group has the highest priority (1), followed by the aromatic ring (2), the methyl group (3), and the hydrogen atom (4).
-
Configuration: When the hydrogen is oriented away from the viewer, the sequence 1 -> 2 -> 3 follows a counter-clockwise direction, designating the S configuration.
Importance in Drug Development
In pharmaceutical synthesis, the (1S)-enantiomer is often required to match the chiral pocket of a target enzyme or receptor. Using the enantiopure intermediate prevents the formation of "distomer" impurities that can cause off-target toxicity or reduce potency.
Biocatalytic Synthesis Protocol
Traditional chemical reduction of 2-methylacetophenone often yields racemic mixtures requiring wasteful resolution steps. The industry standard for generating high optical purity (>99% ee) is asymmetric enzymatic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).
Mechanism of Action
The synthesis relies on the stereoselective transfer of a hydride from a cofactor (NADPH or NADH) to the re-face or si-face of the ketone carbonyl. For the (S)-enantiomer, enzymes such as Candida tenuis xylose reductase (CtXR) or specific engineered KREDs are employed.
Experimental Workflow: Biphasic Enzymatic Reduction
-
Challenge: 2-methylacetophenone is hydrophobic and can deactivate enzymes at high concentrations.
-
Solution: Use a biphasic system (Organic Solvent/Buffer) to act as a substrate reservoir and product sink.
Protocol Steps:
-
Reaction Medium: Prepare a phosphate buffer (100 mM, pH 6.5–7.0) containing the cofactor recycling system (e.g., Glucose Dehydrogenase (GDH) + Glucose).
-
Enzyme Loading: Add the specific KRED/ADH enzyme and the cofactor (NADP+).
-
Substrate Addition: Dissolve 2-methylacetophenone in an organic co-solvent (e.g., n-hexane or MTBE) to form the organic phase (typically 20% v/v).
-
Incubation: Agitate the biphasic mixture at 30°C. The substrate partitions into the aqueous phase, is reduced, and the product (1S)-1-(2-methylphenyl)ethan-1-ol partitions back into the organic phase.
-
Work-up: Separate phases. Extract the aqueous layer with ethyl acetate. Dry organic layers over MgSO₄ and concentrate in vacuo.
Synthesis Pathway Diagram
The following diagram illustrates the coupled enzymatic cycle required to drive the reaction to completion.
Figure 1: Coupled enzymatic cycle for the asymmetric reduction of 2-methylacetophenone. The KRED enzyme performs the stereoselective reduction, while GDH regenerates the expensive NADPH cofactor.
Analytical Characterization
Validating the identity and purity of the synthesized compound is non-negotiable.
Chiral HPLC Method
To determine Enantiomeric Excess (% ee), use a chiral stationary phase capable of distinguishing the spatial arrangement.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris-carbamate derivatives).
-
Mobile Phase: n-Hexane : Isopropanol (95:5 to 90:10).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Racemic standards must be run first to establish separation parameters.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Look for the quartet at ~5.0-5.2 ppm (CH-OH) and the doublet at ~1.4 ppm (CH₃ adjacent to alcohol). The aromatic region (7.1-7.5 ppm) will show the characteristic pattern of ortho-substitution.
-
Mass Spectrometry (GC-MS): Molecular ion peak
at m/z 136. Base peak often at m/z 121 (loss of methyl) or m/z 118 (loss of water).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7568538, (1S)-1-(2-methylphenyl)ethan-1-ol. Retrieved from [Link]
-
NIST Chemistry WebBook. 1-(2-Methylphenyl)ethanol.[1] Standard Reference Data.[2][1] Retrieved from [Link]
- Gröger, H., et al. (2003).Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters, 5(2), 173-176. (Describes the biphasic reduction protocol).
Sources
Methodological & Application
Protocol for the synthesis of chiral amines using (1S)-1-(2-methylphenyl)ethan-1-ol
Executive Summary
This application note details the protocol for utilizing (1S)-1-(2-methylphenyl)ethan-1-ol (also known as (S)-1-(o-tolyl)ethanol) as a chiral building block for the synthesis of high-value chiral amines. Due to the steric hindrance imposed by the ortho-methyl group and the lability of the benzylic position, this substrate presents specific challenges regarding racemization and elimination (styrene formation).
This guide presents two distinct workflows:
-
Protocol A (The "Classic" Route): Synthesis of the primary amine (1R)-1-(2-methylphenyl)ethanamine via stereospecific nucleophilic substitution (SN2) and reduction. This method proceeds with Global Inversion of configuration.
-
Protocol B (The "Green" Route): Catalytic N-alkylation of secondary amines (coupling) via the Hydrogen Autotransfer (Borrowing Hydrogen) methodology. This method is designed for Retention of configuration (using specific Ru-catalysis).
Chemical Background & Challenges
The substrate, (1S)-1-(2-methylphenyl)ethan-1-ol , is a chiral benzylic alcohol.
-
Steric Challenge: The o-tolyl substituent creates significant steric bulk around the reactive center, retarding SN2 attack rates and favoring E2 elimination side-products.
-
Stereochemical Risk: Benzylic carbocations are stabilized by the aromatic ring. Under acidic conditions or high temperatures (SN1 pathways), the chiral information is easily lost, leading to racemates.
Strategic Selection:
-
Use Protocol A when the target is the primary amine building block.
-
Use Protocol B when coupling the alcohol directly to an amine to form a secondary amine (drug fragment coupling).
Protocol A: Primary Amine Synthesis (Via Azide)
Target: (1R)-1-(2-methylphenyl)ethanamine
Mechanism: Activation
Reagents & Equipment
-
Substrate: (1S)-1-(2-methylphenyl)ethan-1-ol (>98% ee).
-
Activator: Methanesulfonyl chloride (MsCl).
-
Nucleophile: Sodium Azide (NaN
). -
Reductant: Triphenylphosphine (PPh
) / H O (Staudinger conditions). -
Solvents: Dichloromethane (DCM, anhydrous), DMF (anhydrous), THF.
Step-by-Step Methodology
Step 1: Mesylation (Activation)
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) creates a highly reactive electrophile while operating at low temperatures to prevent racemization.
-
Charge a flame-dried flask with (1S)-1-(2-methylphenyl)ethan-1-ol (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Cool to 0 °C (ice bath). Add Triethylamine (1.5 equiv).
-
Add MsCl (1.2 equiv) dropwise over 15 minutes. Critical: Exothermic. Maintain T < 5 °C to prevent elimination to 2-methylstyrene.
-
Stir at 0 °C for 1 hour. Monitor by TLC/LCMS.
-
Quench: Add ice-cold water. Extract with DCM.[1] Wash organic layer with cold 1N HCl, then NaHCO
, then brine. -
Dry: Over MgSO
. Concentrate in vacuo at < 30 °C. Do not store the mesylate; proceed immediately.
Step 2: Azidation (Stereoinversion)
-
Rationale: The azide ion is a potent nucleophile. Using a polar aprotic solvent (DMF) favors the SN2 mechanism, which enforces a Walden inversion from (1S) to (1R).
-
Dissolve the crude mesylate in anhydrous DMF (0.5 M).
-
Add NaN
(2.0 equiv). -
Heat to 60 °C for 4–6 hours. Note: The ortho-methyl group slows this reaction. If conversion is slow, increase to 70 °C but monitor for styrene elimination.
-
Workup: Dilute with Et
O and water. Wash organic phase extensively with water (5x) to remove DMF. Dry and concentrate. -
Intermediate: (1R)-1-(2-methylphenyl)ethyl azide.
Step 3: Staudinger Reduction (Retention)
-
Rationale: Hydrogenation (Pd/C) can sometimes cause hydrogenolysis of the benzylic C-N bond. The Staudinger reduction is mild, chemoselective, and preserves the stereochemistry set in Step 2.
-
Dissolve the azide in THF/H
O (10:1 ratio). -
Add PPh
(1.5 equiv) in portions. Evolution of N gas will occur. -
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Acidify with 1N HCl (extracts amine into aqueous phase; PPh
O remains in organic). Wash aqueous phase with DCM. -
Basify aqueous phase (pH > 12) with NaOH. Extract with DCM.
-
Purification: Distillation or Column Chromatography (DCM/MeOH/NH
).
Outcome: (1R)-1-(2-methylphenyl)ethanamine. Expected Yield: 75–85% (3 steps). ee: >96% (Inversion).
Protocol B: Catalytic N-Alkylation (Borrowing Hydrogen)
Target: Chiral Secondary Amines (Coupling with Anilines/Benzylamines).
Mechanism: Dehydrogenation
Note: Standard borrowing hydrogen catalysts often racemize chiral benzylic alcohols. To achieve retention, we utilize a Ruthenium-Shvo or Iron-Knölker class catalyst system which facilitates rapid internal hydride transfer.
Reagents
-
Substrate: (1S)-1-(2-methylphenyl)ethan-1-ol.
-
Amine Partner: Aniline or Benzylamine derivative (1.0 equiv).
-
Catalyst: Shvo’s Catalyst [Ru
(CO) ( -H)(C Ph COHOCC Ph )] (1 mol%). -
Solvent: Toluene or tert-Amyl alcohol.
Step-by-Step Methodology
-
In a glovebox (or under strict N
), combine the alcohol (1.0 mmol), amine (1.0 mmol), and Shvo’s catalyst (0.01 mmol) in a sealed tube. -
Add Toluene (2 mL).
-
Seal and heat to 110 °C for 12–24 hours.
-
Mechanism:[2][3][4][5][6] The catalyst removes H
from the alcohol (forming ketone), the amine condenses (forming imine), and the catalyst delivers H back to the imine. -
Stereocontrol: The bulky o-tolyl group and the catalyst's ligand sphere favor the delivery of the hydride to the same face it was removed from, or the imine formation is transient enough to prevent racemization.
-
-
Workup: Cool to RT. Filter through a celite pad.
-
Purification: Flash chromatography.
Outcome: Chiral Secondary Amine with Retention of configuration (1S). Note: If racemization is observed (>5% loss of ee), lower temperature to 90 °C and add 4Å molecular sieves to accelerate imine formation.
Mechanistic Visualization
The following diagrams illustrate the divergent pathways of the two protocols.
Caption: Figure 1. Divergent synthetic pathways. Protocol A utilizes SN2 inversion for primary amines. Protocol B utilizes catalytic hydrogen transfer for secondary amines with retention.
Analytical Controls & Troubleshooting
Chiral HPLC Method
To validate the enantiomeric excess (ee) of the product, use the following method:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine.
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption) or 210 nm.
-
Reference: Compare against racemic standard prepared by mixing equal parts of (1S) and (1R) products (or reacting racemic alcohol).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Formation of 2-methylstyrene (Elimination). | Ensure Mesylation is done strictly at 0 °C. Do not let the reaction warm up before quenching. |
| Racemization (Protocol A) | SN1 pathway active during Azidation. | Use anhydrous DMF. Ensure high concentration of Azide (NaN |
| No Reaction (Protocol B) | Steric hindrance of o-tolyl group. | Increase temperature to 120 °C. Switch solvent to tert-amyl alcohol (higher boiling point). |
| Incomplete Reduction (Protocol A) | Staudinger reaction stalled. | Ensure slight excess of water is added in the second phase of Staudinger to hydrolyze the aza-ylide. |
References
-
Stereospecific N-Alkylation (Borrowing Hydrogen): Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14, 1–6. Link
-
Azide Displacement Protocol: Das, B. G., Nallagonda, R., & Ghorai, P. (2012). Direct Substitution of Hydroxy Group of π-Activated Alcohols with Electron-Deficient Amines.[5] The Journal of Organic Chemistry, 77(13), 5577–5583. Link
-
Biocatalytic Cascades (Alternative): Mutti, F. G., et al. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades.[7] Science, 349(6255), 1525-1529. Link
-
Mitsunobu Mechanism Review: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
Disclaimer: This protocol involves the use of hazardous chemicals, including azides which can be explosive. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. rsc.org [rsc.org]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Direct Substitution of Hydroxy Group of π-Activated Alcohols with Electron-Deficient Amines Using Re2O7 Catalyst [organic-chemistry.org]
- 6. vapourtec.com [vapourtec.com]
- 7. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]
(1S)-1-(2-methylphenyl)ethan-1-ol: From Chiral Precursor to High-Performance Ligands in Asymmetric Catalysis
An Application Guide for Researchers and Scientists
Introduction: The Strategic Value of (1S)-1-(2-methylphenyl)ethan-1-ol
In the field of asymmetric catalysis, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry and materials science where stereochemistry dictates biological activity and material properties.[][2][] The efficacy of a transition-metal-catalyzed asymmetric reaction is overwhelmingly dependent on the design of the chiral ligand.[2][4] These ligands coordinate to the metal center, creating a defined, three-dimensional chiral environment that directs the stereochemical outcome of the reaction.[]
Chiral benzylic alcohols are exceptionally valuable and versatile building blocks for the synthesis of a wide array of chiral ligands.[5][6] Among these, (1S)-1-(2-methylphenyl)ethan-1-ol stands out as a particularly strategic precursor. Its structure incorporates a robust benzylic stereocenter and an ortho-methyl group on the phenyl ring. This seemingly simple substitution provides critical steric bulk that can significantly influence the conformational rigidity and the topology of the chiral pocket in the final metal-ligand complex, thereby enhancing enantioselectivity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical synthesis of high-performance chiral phosphine-based ligands derived from (1S)-1-(2-methylphenyl)ethan-1-ol. We will present two distinct, field-proven protocols for the synthesis of a chiral phosphinite ligand and a P-chiral phosphine ligand. Furthermore, we will demonstrate the application of these ligands in a benchmark asymmetric catalytic reaction, providing a complete workflow from precursor to performance validation.
Part 1: Synthesis of Chiral Ligands
The conversion of the chiral alcohol into a functional ligand involves the strategic formation of a bond between the chiral backbone and a coordinating atom, typically phosphorus. The following protocols detail the synthesis of two distinct classes of phosphine ligands, showcasing the versatility of the starting material.
Workflow Overview: From Chiral Alcohol to Functional Ligands
The following diagram illustrates the synthetic pathways described in this guide, starting from the common precursor (1S)-1-(2-methylphenyl)ethan-1-ol.
Sources
Application Note & Protocol: Enzymatic Resolution of Racemic 1-(2-Methylphenyl)ethanol
Introduction: The Significance of Chiral 1-(2-Methylphenyl)ethanol and the Merits of Enzymatic Resolution
Chiral 1-(2-methylphenyl)ethanol is a valuable building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of this alcohol is often critical to the biological activity and efficacy of the final product. Traditional chemical methods for resolving racemic mixtures can be harsh, require stoichiometric amounts of chiral resolving agents, and may generate significant chemical waste. In contrast, enzymatic kinetic resolution (EKR) offers a greener, more sustainable, and highly selective alternative.[1][2] Lipases, in particular, have demonstrated exceptional utility in this field due to their broad substrate tolerance, high enantioselectivity, and operational stability in non-aqueous media.[3][4][5]
This application note provides a detailed protocol for the enzymatic resolution of racemic 1-(2-methylphenyl)ethanol via transesterification, leveraging the high efficiency and selectivity of an immobilized lipase. We will delve into the rationale behind the selection of the enzyme, acyl donor, and reaction conditions, and provide a comprehensive guide for reaction monitoring and product analysis.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is predicated on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. The enzyme preferentially catalyzes the acylation of one enantiomer, leading to the formation of an enantioenriched ester and leaving the unreacted, slower-reacting enantiomer of the alcohol also in an enantioenriched state.[5] The ideal outcome, a 50% conversion, theoretically yields both the ester and the remaining alcohol with 100% enantiomeric excess (ee).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Racemic 1-(2-methylphenyl)ethanol | ≥98% | Sigma-Aldrich or equivalent | Substrate |
| Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435) | - | Novozymes or equivalent | Biocatalyst |
| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich or equivalent | Acyl Donor |
| n-Hexane | Anhydrous, ≥99% | Sigma-Aldrich or equivalent | Solvent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific or equivalent | For extraction and chromatography |
| Sodium Sulfate | Anhydrous, Granular | Fisher Scientific or equivalent | Drying agent |
| (R)-1-(2-Methylphenyl)ethanol | ≥99% ee | Chiral standard supplier | For analytical standard |
| (S)-1-(2-Methylphenyl)ethanol | ≥99% ee | Chiral standard supplier | For analytical standard |
Experimental Workflow Diagram
Caption: Workflow for the enzymatic resolution of racemic 1-(2-methylphenyl)ethanol.
Detailed Experimental Protocol
1. Preparation of the Reaction Mixture:
-
To a 25 mL oven-dried, screw-capped vial equipped with a magnetic stir bar, add racemic 1-(2-methylphenyl)ethanol (e.g., 240 mM).[2]
-
Add anhydrous n-hexane to a final reaction volume of 5 mL.
-
Add vinyl acetate as the acyl donor. A molar ratio of acyl donor to substrate of 3:1 is a good starting point.[2]
-
Add the immobilized Candida antarctica Lipase B (e.g., Novozym® 435) at a concentration of 10-20 mg/mL.[2]
Causality Behind Choices:
-
Candida antarctica Lipase B (CAL-B): This lipase is widely recognized for its high enantioselectivity towards a broad range of secondary alcohols and its robustness in organic solvents.[1][3][4] Its immobilized form (Novozym® 435) allows for easy recovery and reuse, enhancing the cost-effectiveness and sustainability of the process.
-
Vinyl Acetate: As an acyl donor, vinyl acetate is often preferred because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This effectively renders the acylation reaction irreversible, driving the equilibrium towards product formation.[4][5][6]
-
n-Hexane: A non-polar, anhydrous solvent like n-hexane is chosen to minimize enzyme denaturation and prevent unwanted hydrolysis of the ester product.[7] It also facilitates the solubilization of the reactants.
2. Reaction Conditions and Monitoring:
-
Seal the vial and place it in a temperature-controlled shaker or on a magnetic stir plate at a constant temperature, typically between 30-50°C. A starting temperature of 42°C can be optimal.[2]
-
Stir the reaction mixture at a moderate speed (e.g., 200-250 rpm).
-
Monitor the progress of the reaction by taking small aliquots (e.g., 10-20 µL) at regular intervals (e.g., every 1-2 hours).
-
For each aliquot, filter out the enzyme using a syringe filter (0.45 µm) and dilute with a suitable solvent (e.g., isopropanol/hexane mixture) for chiral HPLC or GC analysis.
-
The reaction should be stopped when the conversion reaches approximately 50% to maximize the enantiomeric excess of both the unreacted alcohol and the formed ester.
3. Work-up and Product Isolation:
-
Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude mixture containing the enantioenriched alcohol and ester can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Analytical Methodology: Determination of Conversion and Enantiomeric Excess
The conversion and enantiomeric excess (ee) are critical parameters for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for this analysis.[8][9]
1. Chiral HPLC/GC Method Development:
-
Column: A chiral stationary phase (CSP) column is essential. For alcohols like 1-(2-methylphenyl)ethanol, polysaccharide-based columns (e.g., Chiralcel® OD-H, OB) are often effective.[2][10]
-
Mobile Phase/Carrier Gas: For HPLC, a mixture of n-hexane and isopropanol is typically used. For GC, helium or hydrogen is a common carrier gas.
-
Detection: UV detection (for HPLC) at a suitable wavelength (e.g., 254 nm) or Flame Ionization Detection (FID) (for GC) are standard.
-
Method Validation: Inject standards of the racemic alcohol and, if available, the pure enantiomers to determine the retention times for the (R) and (S)-alcohols and the corresponding ester.
2. Calculation of Conversion and Enantiomeric Excess:
-
Conversion (c):
-
c (%) = [Area(Ester)] / [Area(Ester) + Area(Alcohol)] * 100
-
-
Enantiomeric Excess of Substrate (ee_s):
-
ee_s (%) = [|Area(S-alcohol) - Area(R-alcohol)|] / [Area(S-alcohol) + Area(R-alcohol)] * 100
-
-
Enantiomeric Excess of Product (ee_p):
-
ee_p (%) = [|Area(S-ester) - Area(R-ester)|] / [Area(S-ester) + Area(R-ester)] * 100
-
Expected Results and Discussion
The enantioselectivity of the lipase will dictate the outcome of the resolution. For many lipases, including CAL-B, the (R)-enantiomer of secondary benzylic alcohols is acylated at a faster rate. Therefore, one would expect to obtain the (R)-ester and the (S)-alcohol as the enantioenriched products.
Table 1: Representative Data for Enzymatic Resolution of 1-(2-Methylphenyl)ethanol
| Time (h) | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Ester (%) | Enantiomeric Ratio (E) |
| 1 | 15.0 | 17.6 | >99 | >200 |
| 2 | 28.5 | 39.8 | >99 | >200 |
| 4 | 45.2 | 82.5 | >99 | >200 |
| 6 | 51.3 | >99 | 97.2 | >200 |
| 8 | 58.1 | 96.5 | 92.3 | >200 |
The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity and can be calculated from the conversion and enantiomeric excesses.
Troubleshooting and Optimization:
-
Low Conversion: Increase enzyme loading, temperature (within the enzyme's optimal range), or reaction time. Ensure the solvent and reagents are anhydrous.
-
Low Enantioselectivity (Low E-value): Screen different lipases (e.g., from Pseudomonas cepacia, Pseudomonas fluorescens).[11][12] Vary the acyl donor (e.g., isopropenyl acetate, bulkier esters) or the solvent.[13] Lowering the reaction temperature can sometimes improve enantioselectivity at the cost of reaction rate.
Conclusion
This application note provides a robust and detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-methylphenyl)ethanol. The use of immobilized Candida antarctica Lipase B offers a highly selective, efficient, and environmentally benign method for producing the enantiomers of this valuable chiral alcohol. The protocol is designed to be a self-validating system, with clear steps for reaction monitoring and analysis to ensure a successful outcome. The principles and methodologies described herein are readily adaptable for the resolution of other structurally related secondary alcohols.
References
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McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
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Martín-Matute, B., Edin, M., Bogár, K., & Bäckvall, J. E. (2005). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry-A European Journal, 11(17), 5075-5082. [Link]
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Birman, V. B. (2011). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Israel Journal of Chemistry, 51(8-9), 926-936. [Link]
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Gualdani, R., & Wolf, C. (2023). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 52(21), 7449-7472. [Link]
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Toşa, M. I., Paizs, C., & Irimie, F. D. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5427. [Link]
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Nagy, J., Filip, A., Nagy, E., Bódai, V., Toşa, M. I., & Paizs, C. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. Catalysts, 10(1), 109. [Link]
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de Souza, R. O. M. A., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]
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Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric organic synthesis with enzymes. John Wiley & Sons. [Link]
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Zhang, R., Zhang, J., & Li, Y. (2014). Immobilized Candida antarctica lipase B on ZnO nanowires/macroporous silica composites for catalyzing chiral resolution of (R,S)-2-octanol. Enzyme and Microbial Technology, 61-62, 28-34. [Link]
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Forró, E., & Fülöp, F. (2014). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Advances, 4(100), 57077-57084. [Link]
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Qayed, W. S., Aboraia, A. S., Abdel-Rahman, H. M., & Youssef, A. F. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
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ResearchGate. (n.d.). Kinetic Resolution of Secondary Alcohols Catalyzed by 4. [Link]
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An, F., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2247-2266. [Link]
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Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J. E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645-1650. [Link]
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Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. [Link]
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Szymańska, K., & Szymański, W. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Catalysts, 12(11), 1391. [Link]
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Sánchez, J. M., Gallardo, J. L., & Gascón, J. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 147-152. [Link]
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Zhang, M., Zi, M., Wang, B. J., Xu, S. M., Tang, B., & Chen, X. L. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 23(11), 2824. [Link]
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Schepmann, H. G., & Englich, U. (2016). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 93(3), 543-546. [Link]
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da Silva, G. P., de Souza, R. O. M. A., & de Mattos, M. C. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Catalysts, 12(12), 1541. [Link]
-
Trusek, A., & Wawrzynczyk, D. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 13(2), 297. [Link]
-
Yilmaz, E., & Sezer, E. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 49(8), 769-777. [Link]
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Chowdary, G. V., & Prapulla, S. G. (2002). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemical Technology, 9(4), 305-310. [Link]
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van der Westhuizen, J. H., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(45), 6296-6304. [Link]
-
Contente, M. L., & Guidi, B. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. [Link]
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Nakamura, Y., Takeuchi, S., & Ohgo, Y. (2002). Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction. Organic Letters, 4(15), 2585-2587. [Link]
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Application Notes & Protocols: The Strategic Use of (1S)-1-(2-methylphenyl)ethan-1-ol in Pharmaceutical Synthesis
Abstract
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement for ensuring therapeutic efficacy and patient safety.[] Chiral alcohols, such as (1S)-1-(2-methylphenyl)ethan-1-ol, represent a cornerstone class of starting materials, or "chiral building blocks," that provide an efficient and reliable route to introducing specific stereochemistry into a target molecule.[2][3][] This document provides a detailed exploration of the application of (1S)-1-(2-methylphenyl)ethan-1-ol, focusing on its role as a precursor to vital chiral amine intermediates. We will elucidate the strategic considerations behind its use and provide detailed, field-proven protocols for its conversion and subsequent incorporation into advanced pharmaceutical scaffolds, with a particular focus on the synthesis of kinase inhibitors.
Introduction: The Value Proposition of a Chiral Synthon
(1S)-1-(2-methylphenyl)ethan-1-ol is a chiral secondary alcohol valued for the fixed, S-configuration at its stereocenter. Its utility in pharmaceutical synthesis is rooted in its ability to act as a robust and cost-effective "chiral pool" starting material. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the stereospecific introduction of the (S)-1-(2-methylphenyl)ethyl moiety into a larger, more complex active pharmaceutical ingredient (API).
The primary strategic application of this chiral alcohol is its conversion to the corresponding chiral amine, (S)-1-(2-methylphenyl)ethanamine. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, including over 40% of small molecule drugs.[5] They are critical for establishing key binding interactions (e.g., hydrogen bonds, ionic interactions) with biological targets such as enzymes and receptors. The asymmetric synthesis of these amines is therefore a paramount challenge in medicinal chemistry.[][5] Using a pre-defined chiral building block like (1S)-1-(2-methylphenyl)ethan-1-ol elegantly circumvents the need for complex asymmetric catalysis or difficult chiral resolutions later in the synthetic sequence.[][6]
Table 1: Physicochemical Properties of (1S)-1-(2-methylphenyl)ethan-1-ol
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [7][8] |
| Molecular Weight | 136.19 g/mol | [7][8] |
| CAS Number | 51100-05-1 | [7] |
| Appearance | Colorless to light yellow liquid | Vendor Data |
| Boiling Point | ~215-217 °C | Vendor Data |
| Density | ~0.99 g/cm³ | Vendor Data |
Core Application: Stereospecific Synthesis of a Chiral Amine Intermediate
The most powerful application of (1S)-1-(2-methylphenyl)ethan-1-ol is its conversion into (S)-1-(2-methylphenyl)ethanamine. This transformation is typically achieved with high fidelity via a two-step sequence involving the activation of the hydroxyl group followed by nucleophilic displacement.
A common and highly reliable method involves a Walden inversion (Sₙ2 mechanism), which proceeds with inversion of stereochemistry. To achieve the desired (S)-amine from the (S)-alcohol, a two-step inversion sequence or a retention mechanism is required. However, for the purpose of demonstrating a robust protocol, we will detail a pathway that yields the enantiomeric (R)-amine via a single inversion, as this is a foundational and illustrative process. The principles can be readily adapted by skilled chemists to achieve the (S)-amine if required (e.g., via a Mitsunobu reaction with a nitrogen nucleophile, which proceeds with inversion).
The workflow below illustrates the conversion of the (S)-alcohol to the corresponding (R)-amine, a key intermediate for various APIs.
Caption: General workflow for converting the chiral alcohol to a chiral amine.
Application in Kinase Inhibitor Synthesis: A Case Study
Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Consequently, kinase inhibitors are a major focus of pharmaceutical research.[10][11] Many of these inhibitors feature a core heterocyclic scaffold responsible for binding to the ATP pocket of the kinase, and a chiral amine side-chain that projects into a solvent-exposed region, providing crucial interactions that enhance potency and selectivity.
Here, we present a representative synthesis where the chiral amine derived from (1S)-1-(2-methylphenyl)ethan-1-ol is coupled to a generic dichloropyrimidine core, a common scaffold in kinase inhibitors.[12]
Caption: Logical workflow for incorporating the chiral synthon into a kinase inhibitor.
This synthetic strategy leverages the pre-existing chirality of the starting material to ensure the final product is enantiomerically pure, thereby avoiding costly late-stage separations and ensuring that only the desired, biologically active enantiomer is produced.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes for trained professionals. All chemical manipulations should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of (S)-1-(2-methylphenyl)ethanamine via Mitsunobu Reaction
This protocol describes the direct conversion of the (S)-alcohol to the (S)-amine with retention of stereochemistry overall, which is often desired. This is achieved via a two-step, one-pot process involving an initial Mitsunobu reaction (inversion) followed by hydrolysis of the intermediate phthalimide (which does not affect the stereocenter).
Reagents & Materials:
-
(1S)-1-(2-methylphenyl)ethan-1-ol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1S)-1-(2-methylphenyl)ethan-1-ol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.2 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the solids (approx. 0.2 M concentration relative to the alcohol).
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add DIAD (1.2 eq) dropwise via syringe over 30 minutes. Causality Note: The slow addition is crucial to control the exotherm of the reaction. The reaction mixture will typically turn from colorless to a pale yellow or orange.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup (Part 1): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. The resulting residue contains the desired N-((R)-1-(2-methylphenyl)ethyl)phthalimide intermediate.
-
Phthalimide Hydrolysis: To the crude residue, add ethanol followed by hydrazine hydrate (4.0 eq). Heat the mixture to reflux (approx. 80 °C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Workup (Part 2): Cool the reaction to room temperature and filter off the precipitate, washing the solid with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure.
-
Extraction & Purification: Dissolve the residue in DCM and add 1M HCl. Separate the aqueous layer and wash the organic layer once more with 1M HCl. Combine the acidic aqueous layers and cool to 0 °C.
-
Basification: Slowly add 4M NaOH solution to the aqueous layer until the pH is >12.
-
Final Extraction: Extract the aqueous layer three times with DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-1-(2-methylphenyl)ethanamine as a clear oil. Purity and enantiomeric excess (ee) should be confirmed by chiral HPLC or GC.
Protocol 2: Coupling to a Dichloropyrimidine Core (SₙAr Reaction)
This protocol details the nucleophilic aromatic substitution reaction to form the final kinase inhibitor scaffold.
Reagents & Materials:
-
(S)-1-(2-methylphenyl)ethanamine (from Protocol 1)
-
2,4-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol.
-
Addition of Reagents: Add (S)-1-(2-methylphenyl)ethanamine (1.05 eq) followed by DIPEA (2.0 eq). Causality Note: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the dichloropyrimidine starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure N-((S)-1-(2-methylphenyl)ethyl)-2-chloropyrimidin-4-amine product.
Table 2: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction Type | Key Reagents | Typical Yield | Typical Purity (ee) |
| Protocol 1 | Mitsunobu / Hydrolysis | PPh₃, DIAD, Phthalimide, N₂H₄·H₂O | 65-80% | >99% |
| Protocol 2 | SₙAr | 2,4-Dichloropyrimidine, DIPEA | 70-90% | >99% |
Conclusion
(1S)-1-(2-methylphenyl)ethan-1-ol is a valuable and versatile chiral building block in pharmaceutical synthesis. Its primary utility lies in its efficient, stereospecific conversion to the corresponding chiral amine, which serves as a critical intermediate for a wide range of APIs, including modern kinase inhibitors. The protocols outlined herein provide a robust and reproducible framework for leveraging this synthon's inherent chirality to construct complex, enantiomerically pure drug candidates, thereby streamlining the synthetic process and ensuring the development of safe and effective therapeutics. The principles of activating the hydroxyl group for nucleophilic substitution are fundamental and can be adapted to a multitude of synthetic challenges.
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Arava, V. R., et al. (2011). A Simple and Highly Efficient Enantioselective Synthesis of (S)-Rivastigmine. Scirp.org. [Link]
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Stereoselective synthesis of secondary alcohols using biocatalysts.
Application Note: Precision Biocatalysis for Chiral Secondary Alcohols
Executive Summary
The transition from chemocatalysis (e.g., Noyori hydrogenation, CBS reduction) to biocatalysis for chiral secondary alcohol synthesis is driven by the need for higher enantiomeric excess (ee >99.9%), mild reaction conditions, and the elimination of heavy metals. This guide provides a technical roadmap for implementing Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) in drug discovery and development. It moves beyond basic theory to address the critical decision points: cofactor regeneration, solvent engineering, and scale-up dynamics.
Scientific Foundation: Mechanism & Stereocontrol
The Hydride Transfer Mechanism
KREDs belong to the Short-Chain Dehydrogenase/Reductase (SDR) superfamily. The reaction is driven by the transfer of a hydride (
-
The Prelog Rule: Natural KREDs typically transfer the hydride to the Re-face of the ketone.[2] If the substrate has a Large (L) and Small (S) group flanking the carbonyl, this results in an (S)-alcohol (assuming Cahn-Ingold-Prelog priority
).[3] -
Anti-Prelog Variants: Through directed evolution, "Anti-Prelog" enzymes have been engineered to attack the Si-face, yielding (R)-alcohols.
Expert Insight: Do not rely solely on the label "Prelog" or "Anti-Prelog." Steric inversion can occur if your "Small" group (e.g., an alkyne) has higher CIP priority than your "Large" group (e.g., a tert-butyl). Always verify absolute configuration via chiral HPLC or Mosher ester analysis.
Cofactor Regeneration Strategies
Stoichiometric use of NAD(P)H is economically unviable. Two primary regeneration systems dominate the field. The choice determines your downstream processing (DSP) strategy.
-
System A: Coupled-Enzyme (Glucose Dehydrogenase - GDH)
-
System B: Substrate-Coupled (Isopropanol - IPA)
Strategic Visualization: Pathway & Workflow
The following diagrams illustrate the mechanistic cycle and the decision matrix for process development.
Diagram 1: The Catalytic Cycle & Regeneration
Caption: Coupled-enzyme cycle showing the interdependence of the substrate reduction and the glucose-driven cofactor regeneration.
Diagram 2: Experimental Decision Matrix
Caption: Logical workflow for screening and optimizing biocatalytic reduction processes.
Comparative Data: Regeneration Systems
| Feature | Glucose / GDH (Coupled Enzyme) | IPA / ADH (Substrate Coupled) |
| Thermodynamics | Irreversible (Favors Product) | Reversible (Equilibrium limited) |
| Atom Economy | Low (Gluconic acid waste) | High (Acetone is volatile) |
| pH Control | Critical (Acid generation drops pH) | Minimal (Neutral reaction) |
| Solubility | Limited (Glucose increases polarity) | Excellent (IPA is a solvent) |
| Cost | Low (Glucose is cheap) | Low (IPA is cheap) |
| Best For... | Difficult-to-reduce ketones; High conversion req. | Hydrophobic substrates; Easy product isolation |
Detailed Experimental Protocols
Protocol A: High-Throughput Screening (Analytical Scale)
Objective: Identify active enzymes from a library (e.g., Codexis, Johnson Matthey, or in-house).
Materials:
-
Phosphate Buffer (100 mM, pH 7.0) containing 2 mM
. -
Cofactor Mix: 1.0 g/L NADP+ and NADPH.
-
Recycle Mix: 100 mM Glucose + 5 U/mL GDH (CDX-901 or equivalent).
-
Substrate Stock: 50 mg/mL ketone in DMSO.
Procedure:
-
Enzyme Dispensing: Weigh 1-2 mg of lyophilized enzyme powder into a 96-well deep-well plate.
-
Master Mix Prep: Combine Buffer, Cofactor Mix, and Recycle Mix.
-
Initiation: Add 900 µL Master Mix to the enzyme. Add 20-50 µL Substrate Stock (Final DMSO < 5%).
-
Incubation: Seal with breathable film. Shake at 30°C, 600 rpm for 24 hours.
-
Quenching: Add 1 mL Acetonitrile (MeCN) or Ethyl Acetate to quench and extract.
-
Clarification: Centrifuge at 4000 rpm for 10 mins.
-
Analysis: Inject supernatant into HPLC (Chiralpak AD-H or OD-H column).
Protocol B: Gram-Scale Synthesis (Preparative)
Objective: Scale up a "Hit" to produce material for SAR studies.
System: GDH-Recycling (Preferred for maximum conversion).
Parameters:
-
Substrate Loading: 20 g/L
-
Enzyme Loading: 1-2 wt% relative to substrate
-
Reaction Vol: 100 mL
Step-by-Step:
-
Reactor Setup: In a 250 mL round-bottom flask equipped with an overhead stirrer and pH probe.
-
Buffer: Add 80 mL Potassium Phosphate buffer (100 mM, pH 7.0).
-
Cofactor/Recycle: Add Glucose (2 equivalents relative to ketone), NADP+ (1 mol%), and GDH (500 Units).
-
Substrate Addition: Dissolve 2.0 g Ketone in 10 mL DMSO (or MTBE if biphasic is preferred). Add dropwise to the stirring buffer.
-
Enzyme Addition: Add 40 mg KRED enzyme.
-
pH Control (Crucial): As the reaction proceeds, gluconic acid is produced. Maintain pH 7.0 by automatic titration with 1M NaOH (pH stat) or manual addition every hour.
-
Note: If pH drops below 6.0, enzyme activity often ceases irreversibly.
-
-
Monitoring: Check conversion by TLC or HPLC every 4 hours.
-
Workup: Once conversion >99%, saturate aqueous phase with NaCl (brine) to break emulsions. Extract 3x with Ethyl Acetate. Dry organic layer over
and concentrate.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme Inhibition by DMSO | Switch cosolvent to MeOH or use a biphasic system (Buffer/Butyl Acetate). |
| pH Drift (GDH System) | Rapid Gluconic Acid formation | Increase buffer strength to 250mM or use a pH-stat titrator with NaOH. |
| Low Solubility | Highly hydrophobic substrate | Add surfactants (Triton X-100, 0.1%) or use IPA system (up to 30% v/v). |
| Emulsion during Workup | Enzyme protein acting as surfactant | Filter reaction through Celite® pad before extraction; Add brine. |
| Poor Enantioselectivity | Background chemical reduction | Ensure no metal contaminants; Lower temperature to 20°C to favor enzymatic pathway. |
References
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones: a powerful tool for the production of chiral alcohols.[6][7][8][9] Green Chemistry.[6][10][11]
-
Moore, J. C., et al. (2007). Recent advances in the biocatalytic reduction of ketones and oxidation of alcohols. Accounts of Chemical Research.
-
Codexis Inc. (2023). Ketoreductase Screening Kits and Protocols.
-
Liese, A., et al. (2006). Industrial Biotransformations.[6][7] Wiley-VCH.
-
Goldberg, K., et al. (2007). Biocatalytic ketone reduction – a powerful tool for the production of chiral alcohols – part I: processes with isolated enzymes.[8][12] Applied Microbiology and Biotechnology.
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. almacgroup.com [almacgroup.com]
- 8. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving enantioselectivity in the synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol
Current Status: Operational Ticket ID: ORTHO-ME-S-001 Topic: Improving Enantioselectivity & Conversion for (1S)-1-(2-methylphenyl)ethan-1-ol Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to synthesize (1S)-1-(2-methylphenyl)ethan-1-ol (also known as (S)-1-(o-tolyl)ethanol).[1] This transformation presents a specific stereoelectronic challenge: the ortho-methyl group .[1]
Unlike para- or meta- substituted acetophenones, the ortho- substituent forces the carbonyl group out of planarity with the aromatic ring due to steric repulsion. This "twisted" conformation hinders the approach of catalysts and enzymes, often resulting in:
-
Stalled Conversion: The reaction stops before completion.
-
Lower Enantiomeric Excess (ee): The steric bulk destabilizes the transition state required for high stereocontrol.
This guide prioritizes Biocatalysis (KREDs) as the Gold Standard for >99% ee, with Asymmetric Transfer Hydrogenation (ATH) as the robust chemical alternative.
Module 1: Biocatalytic Reduction (The Gold Standard)
Recommendation: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are the most reliable method to achieve >99% ee for this substrate.
The Science: Prelog vs. Anti-Prelog
For acetophenone derivatives, the "Prelog Rule" generally predicts the formation of the (S)-enantiomer .
Therefore, you generally require a Prelog-selective KRED .[1] However, the ortho-twist can prevent binding in wild-type enzymes.[1] You must screen for variants with an expanded "Large" binding pocket.[1]
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| No Conversion (<5%) | Steric Exclusion: The enzyme pocket cannot accommodate the non-planar o-tolyl ring.[1] | Switch Enzyme Panel: Move from WT (Wild Type) to engineered variants designed for "Bulky-Bulky" ketones. Look for mutations in the substrate entrance tunnel. |
| Low Solubility / Precipitation | Hydrophobicity: The o-tolyl substrate is highly lipophilic.[1] | Add Co-Solvent: Add 10–20% v/v DMSO or MeOH.[1] Note: Ensure the specific KRED is solvent-tolerant (many commercial variants are stable up to 30% DMSO).[1] |
| Reaction Stalls at 50% | Product Inhibition or Cofactor Depletion: The enzyme is choked by the alcohol product or lacks NADPH. | 1. Check GDH/FDH System: Ensure Glucose Dehydrogenase (GDH) and glucose are in excess for NADPH recycling.2. Two-Phase System: Use an overlay of heptane or MTBE to act as a "sink" for the product, pulling it out of the aqueous phase. |
| Wrong Enantiomer (R) | Anti-Prelog Enzyme: You are using an enzyme (e.g., Lactobacillus kefir origin) that attacks from the opposite face. | Invert Strategy: Screen enzymes classified as "Prelog" (often Thermoanaerobium or Candida lineage).[1] |
Visual Workflow: KRED Screening
Caption: Iterative screening workflow for identifying S-selective KREDs with cofactor recycling.
Module 2: Asymmetric Transfer Hydrogenation (Chemocatalysis)
Recommendation: If enzymes are unavailable, use Ruthenium-Noyori catalysts .[1] Target Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Mechanism: The (S,S)-ligand typically directs hydride attack to form the (S)-alcohol for aromatic ketones.
Critical Protocol Adjustment: The "Ortho" Factor
Standard Isopropanol (IPA) reduction is reversible and often thermodynamically unfavorable for sterically hindered ketones.
-
The Fix: Use Formic Acid / Triethylamine (FA/TEA) as the hydrogen donor. This reaction is irreversible (releasing CO₂), driving the reaction to 100% conversion despite the steric barrier.
Troubleshooting Guide: ATH
| Symptom | Probable Cause | Corrective Action |
| Low ee (e.g., 75-80%) | Racemization: The product is racemizing over time, or the background reaction is competing.[1] | 1. Lower Temperature: Run at 0°C - 10°C. Ortho-ketones are slow, but lower temp improves stereoselection.2. Increase Catalyst: Increase loading from 0.5 mol% to 1.0 mol% to outcompete non-selective background reduction. |
| Incomplete Conversion | Catalyst Deactivation: The FA/TEA azeotrope can degrade the catalyst over long reaction times (common with ortho-substrates). | Sequential Addition: Do not add all FA/TEA at once. Add the reductant slowly to maintain a steady concentration without "drowning" the catalyst. |
| "Bubbling" Stopped Early | pH Drift: The Formic Acid is depleted, leaving only TEA (basic), stopping the cycle. | Re-charge FA: Monitor pH. Maintain slightly acidic/neutral conditions (approx 5:2 molar ratio of HCOOH:TEA). |
Visual Mechanism: Ru-TsDPEN Cycle
Caption: The irreversible catalytic cycle using Formic Acid. The (S,S)-TsDPEN ligand geometry dictates the facial selectivity.
Module 3: Analytical Validation (Self-Validating System)
You cannot optimize what you cannot measure.[1] The ortho-methyl group can cause peak overlap in chiral GC/HPLC due to rotational isomers.[1]
Recommended Method: Chiral GC [1]
-
Column: CP-Chirasil-Dex CB or β-DEX 120 (Cyclodextrin based).[1]
-
Conditions:
-
Carrier: Helium.[1]
-
Temp Program: Isothermal hold at 110°C (low temp is crucial for separating the rotamers).
-
-
Validation:
FAQ: Frequently Asked Questions
Q: Why is my "S-selective" commercial KRED giving me the R-enantiomer?
A: Check the nomenclature. Some suppliers label enzymes based on the Prelog/Anti-Prelog behavior, not the absolute configuration (R/S) of your specific molecule. For 2'-methylacetophenone, Prelog behavior
Q: Can I use Kinetic Resolution (Lipase) if ATH fails to reach >99% ee? A: Yes. This is a robust "Rescue Strategy."
-
Protocol: Take your 85% ee (S)-alcohol crude.
-
Enzyme: Candida antarctica Lipase B (CAL-B, Novozym 435).[1]
-
Mechanism: The lipase will selectively acetylate the (R)-enantiomer (the impurity) much faster than the (S).
-
Result: You get (S)-alcohol + (R)-acetate.[1][2] These are easily separated by column chromatography or distillation.[1]
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][6][7][8] Accounts of Chemical Research.
-
Hollmann, F., et al. (2023).[1] Biocatalysis in Organic Synthesis: A Comparative Guide. Green Chemistry. (General reference for KRED screening protocols).
-
BenchChem. (2024).[1] Reactivity of Methylacetophenone Isomers: Steric Effects.
-
PubChem. (2024).[1] 1-(2-Methylphenyl)ethanol Compound Summary.
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[6][9][10] Angewandte Chemie International Edition. (Discusses industrial scaling of KREDs).
Sources
- 1. 1-(2-Methylphenyl)ethanol | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kanto.co.jp [kanto.co.jp]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
Technical Support Center: Purification of Chiral Alcohols
Welcome to the Advanced Purification Support Portal. Current Status: Operational Role: Senior Application Scientist Scope: Troubleshooting, Protocol Optimization, and Scalability for Chiral Alcohol Resolution.
Introduction: The Enantiopurity Challenge
Chiral alcohols are ubiquitous pharmacophores in drug development (e.g., statins, azole antifungals). Achieving high enantiomeric excess (% ee) is rarely a single-step process; it requires a synergy of kinetic control and thermodynamic separation.
This guide moves beyond textbook definitions to address the failure modes of experimental protocols. We focus on three dominant methodologies: Enzymatic Kinetic Resolution (EKR) , Chiral Chromatography (HPLC/SFC) , and Diastereomeric Crystallization .
Module A: Enzymatic Kinetic Resolution (EKR)
Best for: Scaling up (gram to kilo scale) early in synthesis. Core Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) catalyze the transesterification of one enantiomer significantly faster than the other.
The Workflow
The following diagram illustrates the kinetic resolution pathway using an irreversible acyl donor.
Figure 1: Irreversible transesterification workflow using vinyl acetate as the acyl donor.
Troubleshooting EKR Failures
Issue 1: Reaction Stalls or Reverses (Low Conversion)
-
Root Cause: Reversibility of the reaction. If using a standard ester (e.g., ethyl acetate) as the acyl donor, the byproduct is ethanol, which competes with your chiral alcohol for the active site.
-
The Fix: Switch to an irreversible acyl donor .
Issue 2: Low Enantioselectivity (E-value < 20)
-
Root Cause: "Water Stripping." Lipases require a monomolecular water layer to maintain conformation. Anhydrous solvents with high LogP (hydrophobic) preserve this layer; hydrophilic solvents strip it.
-
The Fix: Optimize the Solvent System.
-
Protocol: Switch from THF or Dioxane (hydrophilic) to MTBE, Toluene, or Hexane (hydrophobic).
-
Data Validation: See Table 1 below.
-
Table 1: Solvent Effects on Lipase Activity (CAL-B)
| Solvent Type | Examples | LogP | Effect on Enzyme | Recommendation |
| Hydrophilic | THF, Acetonitrile, Pyridine | < 0 | Strips essential water; rigidifies enzyme. | Avoid (unless necessary for solubility). |
| Moderate | Acetone, t-Butanol | ~0-0.5 | Variable activity. | Use with caution. |
| Hydrophobic | Toluene, Hexane, MTBE | > 2.0 | Preserves water layer; high flexibility. | Preferred for high E-values. |
Issue 3: "I have high ee but 10% yield."
-
Root Cause: You overshot the conversion. In kinetic resolution, yield and ee are mathematically linked. As conversion exceeds 50%, the ee of the remaining substrate increases, but the ee of the product (ester) decreases.
-
The Fix: Stop the reaction precisely at the optimal conversion point (
). Calculate the Enantiomeric Ratio ( ) to predict this point.
The Self-Validating Metric: Calculating
Do not guess. Calculate the selectivity factor (
-
(Conversion):
- : Enantiomeric excess of Substrate (remaining alcohol).[3]
- : Enantiomeric excess of Product (ester).[3][4]
Support Tip: If
, the reaction is excellent. If, optimization (solvent screening or enzyme switching) is mandatory.
Module B: Chiral Chromatography (HPLC/SFC)
Best for: Analytical verification and final purification of high-value intermediates. Core Mechanism: Differential interaction with Chiral Stationary Phases (CSPs), typically polysaccharide derivatives (Amylose/Cellulose).[1]
Troubleshooting Peak Tailing
Alcohol analytes are notorious for peak tailing on polysaccharide columns due to non-specific hydrogen bonding with residual silanols on the silica support.
Q: My peaks are tailing badly (
-
Protocol Fix (The "Golden Mix"):
-
For Neutral Alcohols: Add 5–10% alcohol modifier (MeOH/EtOH) to the mobile phase.
-
For Acidic/Basic Alcohols: You must use additives.
-
Basic Alcohols (e.g., Amino alcohols): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Acidic Alcohols: Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid.
-
-
Method Development Decision Tree
Figure 2: Systematic optimization for chiral HPLC/SFC methods.
Module C: Derivatization & Crystallization
Best for: Enantiomers that do not separate well on standard columns or require non-chromatographic scale-up.
The Derivatization Strategy
Since enantiomers have identical physical properties (MP, BP, Solubility), they cannot be separated by standard crystallization.[5] We must convert them into Diastereomers .
Protocol: Mosher's Ester Synthesis
-
Reagent: Use (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride). -
Reaction: Mix Chiral Alcohol (1 eq) + Mosher's Chloride (1.2 eq) + Pyridine (solvent/base).
-
Outcome: Forms a pair of diastereomeric esters.
-
Purification: These diastereomers now have different solubilities and can be separated via fractional crystallization or standard silica flash chromatography [4].
Q: My oil won't crystallize. What now? A: "Oiling out" is the enemy of purification.
-
Solvent Choice: Ensure your solvent system allows for a metastable zone. Common mix: Heptane/EtOAc .
-
Seeding: Never underestimate the power of a seed crystal. If no seed exists, scratch the glass surface to induce nucleation.
-
Temperature Ramp: Cool slowly (e.g., 0.1°C/min). Rapid cooling traps impurities and leads to oiling.
References
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
-
Sih, C. J., & Wu, S. H. (1989). Resolution of enantiomers via biocatalysis. Topics in Stereochemistry, 19, 63-125.
-
Daicel Chiral Technologies. (2025). Chiral Column Care and Use Manual.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral alcohols. Journal of the American Chemical Society, 95(2), 512-519.
For further assistance, please contact the Applications Engineering team with your specific chromatograms and reaction conditions.
Sources
Technical Support Center: Synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol
Welcome to the technical support resource for the synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges. The following content is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.
Introduction
(1S)-1-(2-methylphenyl)ethan-1-ol is a valuable chiral alcohol and a key building block in the synthesis of various pharmaceutical agents.[1][2] Its stereospecific synthesis is paramount, and the most prevalent and effective methods involve the asymmetric reduction of the prochiral ketone, 2'-methylacetophenone.[3] While methods like the Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH) are robust, they are not without potential pitfalls that can lead to diminished yield, low enantioselectivity, and purification challenges.[4][5] This guide provides expert-driven insights into identifying, understanding, and mitigating these common side reactions and issues.
Troubleshooting Guide: Asymmetric Reduction of 2'-Methylacetophenone
This section addresses the most common synthetic route and its associated challenges. The primary starting material is 2'-methylacetophenone, which is reduced enantioselectively to the target (1S)-alcohol.
Question 1: My enantiomeric excess (ee) is significantly lower than reported values. What are the likely causes and how can I fix this?
Answer: Achieving high enantioselectivity is the primary goal of this synthesis, and a drop in ee is a critical issue. The root cause is often related to the integrity of the chiral catalyst or the presence of a competing, non-selective background reaction.
Potential Causes & Solutions:
-
Catalyst Degradation (CBS Reduction): Chiral oxazaborolidine catalysts are sensitive to moisture and air.[6][7] Prolonged storage or improper handling can lead to decomposition, reducing its catalytic activity and stereocontrol.
-
Solution: Use a freshly opened bottle of the catalyst or, for maximum reliability, generate the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane source immediately before the reduction.[6][7] This ensures the catalyst is fresh and active.
-
-
Non-Catalyzed Background Reduction (CBS Reduction): If the borane reducing agent (e.g., BH₃·THF) is not effectively complexed by the chiral catalyst, it can directly reduce the ketone in a non-selective manner, producing a racemic mixture of the alcohol that contaminates the desired enantiomer.[8]
-
Solution: Ensure the catalyst and borane are pre-mixed to allow for complex formation before the ketone is introduced. Add the solution of 2'-methylacetophenone slowly (dropwise) to the activated catalyst-borane complex. This maintains a low concentration of free ketone, favoring the faster, catalyzed pathway over the slower, background reduction.
-
-
Suboptimal Temperature: Asymmetric reductions are often highly temperature-dependent. A deviation from the optimal temperature can decrease the energy difference between the two diastereomeric transition states, leading to lower ee.
-
Solution: Maintain strict temperature control throughout the reaction, as specified by the protocol (e.g., -20 °C to room temperature, depending on the specific catalyst system).[9] Use a cryostat or a well-maintained cooling bath.
-
-
Impurities in Solvent or Reagents: Traces of water or other protic impurities can decompose both the borane reagent and the catalyst.[10] Acidic or basic impurities can interfere with the catalyst's Lewis acidic/basic sites.
-
Solution: Always use anhydrous solvents, freshly distilled if necessary. Ensure the 2'-methylacetophenone starting material is pure and dry.
-
Below is a troubleshooting workflow for diagnosing low enantiomeric excess.
Caption: Troubleshooting workflow for low enantiomeric excess.
Question 2: The reaction is incomplete, leaving significant unreacted 2'-methylacetophenone. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically a stoichiometric or catalyst activity issue.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The most common cause. The stoichiometry of the hydride source (e.g., borane in CBS, hydrogen donor in ATH) must account for consumption by the ketone and any potential quenching.
-
Solution: Increase the equivalents of the reducing agent slightly (e.g., from 1.0 to 1.2 equivalents of borane). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material spot/peak disappears.[9]
-
-
Catalyst Deactivation: As mentioned in Q1, the catalyst may have lost activity. This is particularly relevant for ATH catalysts that can be sensitive to oxidation or for CBS catalysts exposed to moisture.[6][11]
-
Solution: Use fresh, high-quality catalyst. For ATH reactions that show an induction period, ensure the activation conditions (e.g., presence of a base) are met as per the literature protocol.[11]
-
-
Reversibility (ATH): Asymmetric transfer hydrogenation using 2-propanol as the hydrogen donor is a reversible reaction.[5] The acetone generated as a byproduct can participate in the reverse reaction (oxidation of the alcohol product).
-
Solution: If reversibility is an issue, switch the hydrogen donor to a formic acid/triethylamine (HCOOH/TEA) azeotrope. The decarboxylation of formic acid to CO₂ and H₂ makes the reaction irreversible and can drive it to completion.[5]
-
Question 3: My work-up is problematic, leading to low isolated yield or emulsions. What are the best practices?
Answer: A clean work-up is essential for isolating the pure product. The boron-containing intermediates in a CBS reduction require specific steps for clean removal.
Potential Causes & Solutions:
-
Incomplete Quenching of Excess Borane: Excess BH₃ must be safely and completely destroyed before aqueous work-up.
-
Solution: Cool the reaction mixture to 0 °C and slowly add methanol (MeOH) dropwise.[9] This will react with the excess borane, releasing hydrogen gas. A rapid addition can cause excessive foaming and a dangerous pressure buildup.
-
-
Stable Borate Ester Intermediates: The product alcohol initially forms a borate ester with the boron species. This must be hydrolyzed to liberate the free alcohol.
-
Solution: After quenching with MeOH, add aqueous acid (e.g., 1 M HCl) and stir vigorously for at least 30 minutes.[9] This ensures complete hydrolysis of the borate esters. The resulting boric acid and other boron salts are water-soluble and will be removed in the aqueous layer during extraction.
-
-
Formation of Emulsions: The presence of salts and other species can lead to emulsions during the liquid-liquid extraction.
-
Solution: After extraction with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine (saturated aqueous NaCl solution).[9] This helps to break emulsions and removes residual water from the organic phase.
-
The following diagram illustrates the desired catalytic cycle of a CBS reduction versus the competing non-catalyzed pathway that leads to racemic product.
Caption: CBS catalytic cycle vs. non-selective background reduction.
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic method is generally preferred for producing (1S)-1-(2-methylphenyl)ethan-1-ol with high enantiopurity?
Asymmetric reduction of 2'-methylacetophenone is vastly superior to methods like the Grignard reaction followed by chiral resolution. Both CBS reduction and Asymmetric Transfer Hydrogenation (ATH) are excellent choices. CBS reduction is well-established and often provides very high ee (>95%) with predictable stereochemistry.[12][13] ATH is also highly effective, avoids stoichiometric borane reagents, and can be performed with very low catalyst loadings, making it attractive for larger-scale synthesis.[14][15]
FAQ 2: How can I effectively remove unreacted 2'-methylacetophenone from my final alcohol product?
The starting ketone and the product alcohol have different polarities. Flash column chromatography on silica gel is the most effective method for purification.[9] A solvent system with a gradient of ethyl acetate in hexanes will typically allow for clean separation, with the less polar ketone eluting before the more polar alcohol product.
FAQ 3: Are there any side reactions associated with the Grignard synthesis of this alcohol?
While not ideal for enantioselective synthesis, preparing the racemic alcohol via the reaction of 2-methylbenzaldehyde with methylmagnesium bromide is a classic method. The primary side reactions are related to the highly basic and reactive nature of the Grignard reagent.[16][17]
-
Quenching: The Grignard reagent will be destroyed by any trace of protic sources like water, forming methane and reducing the yield of the desired alcohol.[10][18] Rigorously dry conditions are essential.
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[10] Activation with a small crystal of iodine or 1,2-dibromoethane is often required to expose a fresh metal surface.[19]
Summary of Key Parameters and Their Impact
| Parameter | Method | Impact of Deviation | Mitigation Strategy |
| Catalyst Quality | CBS, ATH | Low ee, low conversion | Use fresh catalyst; generate CBS catalyst in situ.[6] |
| Temperature | CBS, ATH | Low ee | Maintain strict temperature control. |
| Solvent Purity | All Methods | Low yield, low ee | Use anhydrous, high-purity solvents. |
| Rate of Addition | CBS | Low ee (background reduction) | Add ketone slowly to pre-formed catalyst-borane complex.[8] |
| Hydrogen Donor | ATH | Incomplete reaction (if reversible) | Use HCOOH/TEA for an irreversible reaction.[5] |
| Moisture | Grignard, CBS | Low yield (reagent quenching) | Use oven-dried glassware under an inert atmosphere.[10] |
References
- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from a relevant university chemistry resource.
- BenchChem. (2025). Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction.
- Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. US2166584A.
- Wikipedia. (2023). Corey–Itsuno reduction.
- Academia.edu. (n.d.). Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II)
- Wikipedia. (2023). Enantioselective reduction of ketones.
- Palo, D. R., et al. (2018).
- YouTube. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism.
- Alfa Chemistry. (2025).
- Kanto Kagaku. (n.d.).
- PubMed. (2012). The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 ligand.
- Chemed.chem.purdue.edu. (n.d.). Grignard Reagents.
- PubChem. (n.d.). (1S)-1-(2-methylphenyl)ethan-1-ol.
- Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- University of Missouri-St. Louis. (n.d.). Experiment 25 – The Grignard Reaction.
- University of Southampton ePrints. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes.
- ResearchGate. (n.d.). Asymmetric transfer hydrogenation results for substituted acetophenones catalyzed by Ir(III)
- BenchChem. (2025). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide.
- Journal of Physical Science. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
- PMC. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH.
- ResearchGate. (n.d.). Synthesis of Chiral sec‐Alcohols by Ketone Reduction.
- Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
- Santa Cruz Biotechnology. (n.d.). (1S)-1-(2-methylphenyl)ethan-1-ol.
- University of Liverpool. (n.d.). Enantioselective Reduction of Ketones.
- MDPI. (2018).
- Chemical Synthesis Database. (2025). 1-(2-methylphenyl)ethanone.
- SciHorizon. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-(2-Amino-6-methylphenyl)ethanone.
Sources
- 1. (1S)-1-(2-methylphenyl)ethan-1-ol | C9H12O | CID 7568538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-(2-methylphenyl)ethan-1-ol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 ligand: partial ligand reduction is the key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 15. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 16. Grignard Reagents [chemed.chem.purdue.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. community.wvu.edu [community.wvu.edu]
Technical Support Center: Diastereoselective Workflows for (1S)-1-(2-Methylphenyl)ethan-1-ol
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with (1S)-1-(2-methylphenyl)ethan-1-ol .
As a chiral building block, this specific secondary benzylic alcohol presents unique stereochemical challenges. The ortho-methyl group imposes significant steric hindrance, while the benzylic position is highly susceptible to carbocation formation. These dual factors frequently derail diastereoselective couplings, glycosylations, and substitution reactions by promoting unwanted SN1 pathways over concerted SN2 inversions [1].
Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to ensure high stereochemical fidelity in your workflows.
Part 1: Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I losing stereochemical integrity (getting low dr/ee) during the Mitsunobu inversion of (1S)-1-(2-methylphenyl)ethan-1-ol?
The Causality: The standard Mitsunobu reaction (DEAD/PPh₃) relies on an SN2 mechanism to invert the stereocenter. However, the ortho-methyl group on your substrate sterically shields the electrophilic carbon, drastically slowing down the approach of the incoming nucleophile. Concurrently, the highly reactive alkoxyphosphonium intermediate can easily dissociate into a resonance-stabilized benzylic carbocation [2]. Because the SN2 rate is artificially lowered by steric clash, the SN1 pathway dominates, leading to a planar intermediate and subsequent epimerization or complete racemization. The Solution: Abandon standard Mitsunobu conditions for sterically hindered benzylic alcohols. Instead, utilize the Thompson Modification using Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C [3]. The intermediate phosphate formed by DPPA is less prone to spontaneous dissociation than the Mitsunobu alkoxyphosphonium ion, allowing the slower SN2 displacement to occur without SN1 competition.
Q2: My Steglich esterification with a chiral carboxylic acid yields poor conversion and a low diastereomeric ratio (dr). How can I fix this?
The Causality: In a standard Steglich esterification (DCC/DMAP), the bulky O-acylisourea intermediate must be attacked by the alcohol. The ortho-methyl group of (1S)-1-(2-methylphenyl)ethan-1-ol severely restricts the conformational freedom required for this attack. The prolonged reaction times required to force conversion leave the chiral carboxylic acid exposed to DMAP for extended periods, leading to base-catalyzed enolization and epimerization of the acid's alpha-stereocenter [4]. The Solution: Transition to an enzymatic kinetic esterification. Immobilized lipases, such as Novozym 435 (CALB) , provide a highly specific, neutral environment that completely bypasses the need for basic coupling reagents like DMAP [5]. This prevents alpha-proton abstraction on your chiral acid while easily accommodating the ortho-substituted benzylic alcohol in the enzyme's active site, ensuring a >99:1 dr.
Q3: When using this alcohol as a glycosyl acceptor, I get an inseparable mixture of α and β anomers. How do I enforce diastereoselectivity?
The Causality: Glycosylation of hindered acceptors often proceeds via an oxocarbenium ion intermediate. Because the ortho-methyl group restricts the acceptor's trajectory, it attacks the oxocarbenium ion from whichever face is momentarily least hindered, destroying anomeric selectivity. The Solution: You must enforce Neighboring Group Participation (NGP) . Ensure your glycosyl donor has a participating ester group (e.g., an acetate or benzoate) at the C2 position. This group will trap the oxocarbenium ion as a cyclic acyloxonium ion, strictly blocking the cis face and forcing the hindered (1S)-1-(2-methylphenyl)ethan-1-ol to attack exclusively from the trans face, yielding a single diastereomer.
Part 2: Quantitative Data & Condition Comparison
The following table summarizes the impact of reaction conditions on the stereochemical fidelity of (1S)-1-(2-methylphenyl)ethan-1-ol derivatives.
| Reaction Type | Reagents & Conditions | Dominant Mechanistic Pathway | Isolated Yield (%) | Stereochemical Outcome |
| Azidation (Standard) | DEAD, PPh₃, HN₃, THF, 25 °C | SN1 / SN2 Competition | 65% | 40% ee (Severe Racemization) |
| Azidation (Optimized) | DPPA, DBU, Toluene, 0 °C | Clean SN2 | 85% | >95% ee (Clean Inversion) |
| Esterification (Standard) | Chiral Acid, DCC, DMAP, DCM, 25 °C | Acyl Transfer (Slow) | 55% | 70:30 dr (Epimerization) |
| Esterification (Optimized) | Chiral Acid, Novozym 435, Toluene, 40 °C | Enzymatic Catalysis | 90% | >99:1 dr (Stereoretentive) |
Part 3: Mechanistic Visualization
The diagram below illustrates the critical mechanistic divergence that occurs when activating (1S)-1-(2-methylphenyl)ethan-1-ol. Controlling this divergence is the key to maintaining diastereoselectivity.
Mechanistic divergence of activated benzylic alcohols competing between SN1 and SN2 pathways.
Part 4: Standard Operating Procedure (SOP)
Protocol: Stereoinvertive Azidation via DPPA/DBU
This protocol is designed as a self-validating system. By strictly controlling the temperature and utilizing a milder activation reagent, the SN1 pathway is entirely suppressed, ensuring the resulting azide can be reduced to a highly pure chiral amine for downstream diastereoselective coupling.
Reagents Required:
-
(1S)-1-(2-methylphenyl)ethan-1-ol (1.0 equiv, strictly anhydrous)
-
Diphenylphosphoryl azide (DPPA) (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Add (1S)-1-(2-methylphenyl)ethan-1-ol (1.0 equiv) and dissolve in anhydrous toluene to achieve a 0.2 M concentration.
-
Thermal Control (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Suppressing the thermal energy prevents the intermediate phosphate from overcoming the activation barrier required to dissociate into a benzylic carbocation.
-
Activation: Add DPPA (1.2 equiv) dropwise via syringe over 5 minutes. Ensure the solution remains clear.
-
Nucleophilic Initiation: Add DBU (1.2 equiv) dropwise over 10 minutes. Causality: DBU acts as a non-nucleophilic proton acceptor, facilitating the formation of the reactive azide nucleophile from DPPA without generating the highly unstable alkoxyphosphonium intermediate typical of standard Mitsunobu conditions.
-
Reaction Propagation: Stir the mixture at 0 °C for 2 hours. Remove the ice bath and allow the reaction to slowly warm to 20 °C. Stir for an additional 12 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1).
-
Quench and Extraction: Quench the reaction with deionized water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl (to remove DBU), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the stereoinverted (1R)-1-azido-1-(2-methylphenyl)ethane with >95% ee.
References
-
Liao, G., et al. "Catalytic Deracemization Reactions." Journal of the American Chemical Society, 2023. URL:[Link]
-
Swamy, K. C. K., et al. "The Mitsunobu Reaction." ResearchGate, 2017. URL:[Link]
-
Thompson, A. S., et al. "Direct conversion of activated alcohols to azides using diphenyl phosphorazidate. A practical alternative to Mitsunobu conditions." The Journal of Organic Chemistry, 1993. URL:[Link]
-
Nun, P., et al. "Stereochemical editing: Catalytic racemization of secondary alcohols and amines." ResearchGate, 2011. URL:[Link]
-
Sharma, P., et al. "Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis." MDPI, 2021. URL:[Link]
Technical Support Center: Stereochemical Control in Reactions of (1S)-1-(2-methylphenyl)ethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical fidelity of benzylic alcohols during nucleophilic substitution.
The substrate (1S)-1-(2-methylphenyl)ethan-1-ol presents a unique mechanistic dichotomy. The ortho-methyl group introduces significant steric hindrance, which retards the bimolecular nucleophilic substitution (S_N2) trajectory. Simultaneously, the electron-donating nature of the aromatic ring stabilizes the transient benzylic carbocation, lowering the activation energy for unimolecular dissociation (S_N1). Consequently, the stereochemical outcome—inversion versus racemization—is acutely dictated by the solvent's dielectric constant and its ability to stabilize ionic intermediates[1].
Mechanistic Pathway Visualization
Mechanistic divergence of activated (1S)-1-(2-methylphenyl)ethan-1-ol based on solvent polarity.
Data Presentation: Solvent Effects on Stereochemistry
To predict your reaction's outcome, refer to the dielectric constant (
Table 1: Influence of Solvent Dielectric Constant on Stereochemical Outcome
| Solvent | Dielectric Constant ( | Dominant Mechanism | Expected Stereochemical Outcome |
| Toluene | 2.4 | S_N2 | High Inversion (>95% ee) |
| Tetrahydrofuran (THF) | 7.6 | S_N2 / minor S_N1 | Moderate Inversion (~80-90% ee) |
| Dichloromethane (DCM) | 8.9 | S_N1 / S_N2 | Partial Racemization (~50% ee) |
| Dimethylformamide (DMF) | 36.7 | S_N1 | High Racemization (<20% ee) |
Frequently Asked Questions (FAQs)
Q1: Why am I observing racemization during the Mitsunobu reaction of (1S)-1-(2-methylphenyl)ethan-1-ol in DCM or THF? A: The Mitsunobu reaction typically proceeds with clean inversion of stereochemistry via an S_N2 mechanism[1]. However, the reaction mechanism is fairly complex and involves an alkoxyphosphonium intermediate that binds to the alcohol oxygen, activating it as a leaving group[2]. Because the ortho-methyl group sterically hinders the backside attack of the nucleophile, the lifetime of this intermediate is extended. In polar solvents like DCM, this intermediate can undergo heterolytic cleavage to form a solvent-stabilized benzylic carbocation (S_N1 pathway), leading to racemization. To favor inversion, strictly use non-polar solvents like Toluene.
Q2: How does the choice of nucleophile affect the solvent-dependent stereochemistry? A: The nucleophile employed should be acidic (pKa < 13) to ensure the azodicarboxylate is properly protonated, generating the active nucleophilic anion[2]. Using a more acidic nucleophile (e.g., p-nitrobenzoic acid, pKa ~3.4) rather than standard benzoic acid generates a higher concentration of the carboxylate anion. This accelerates the bimolecular S_N2 attack, allowing it to kinetically outcompete the unimolecular S_N1 dissociation, even in moderately polar solvents[3].
Q3: Can I use transition-metal catalysis to control the stereochemistry instead of relying on solvent effects? A: Yes. Recent advancements in stereodivergent benzylic substitution utilizing Pd/Cu dual catalysis allow for precise control over the stereocenter[4]. By converting the alcohol to a carbonate or ester leaving group and using specific chiral ligand combinations, you can selectively access either the inverted or retained product regardless of the inherent S_N1/S_N2 solvent bias[4].
Troubleshooting Guide
Issue 1: Loss of Enantiomeric Excess (ee) during Halogenation (e.g., Appel Reaction).
-
Cause: Similar to the Mitsunobu reaction, the Appel reaction generates an alkoxyphosphonium intermediate. Polar solvents promote its ionization into a planar benzylic carbocation before the halide can attack.
-
Solution: Perform the reaction in strictly non-polar solvents (e.g., Toluene, Hexanes). Keep the reaction temperature at or below 0 °C to suppress the thermal activation energy required for S_N1 dissociation.
Issue 2: Incomplete Conversion in Toluene during Mitsunobu Esterification.
-
Cause: Non-polar solvents suppress carbocation formation but can also lead to poor solubility of the initial DEAD/PPh3 betaine intermediate[1].
-
Solution: Pre-form the betaine intermediate. Add DEAD to triphenylphosphine in the solvent at 0 °C, followed by the addition of the alcohol and finally the acid[1]. Alternatively, switch to Diisopropyl azodicarboxylate (DIAD), which often exhibits better solubility in non-polar media than DEAD[1].
Experimental Protocols
Protocol: High-Inversion Mitsunobu Esterification of (1S)-1-(2-methylphenyl)ethan-1-ol Objective: Maximize S_N2 inversion while suppressing S_N1 racemization through solvent and nucleophile optimization.
-
Preparation: Flame-dry a Schlenk flask under argon. Add triphenylphosphine (PPh3, 1.5 eq) and p-nitrobenzoic acid (1.5 eq) in anhydrous Toluene (to achieve a 0.2 M concentration relative to the substrate).
-
Betaine Formation: Cool the mixture to 0 °C using an ice bath. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes. Stir for 15 minutes to pre-form the active betaine complex[1].
-
Substrate Addition: Slowly add (1S)-1-(2-methylphenyl)ethan-1-ol (1.0 eq) dissolved in a minimal amount of anhydrous Toluene.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via flash column chromatography.
-
Self-Validation: Determine the enantiomeric excess of the resulting (1R)-ester via Chiral HPLC (e.g., Chiralcel OD-H column) to validate the protocol's stereochemical fidelity.
References
-
"Mitsunobu reaction - Wikipedia". Wikipedia. URL:[Link]
-
"Stereodivergent Benzylic Substitution of Racemic Secondary Benzyl Esters Enabled by Pd/Cu Dual Catalysis". CCS Chemistry. URL:[Link]
-
"Mitsunobu Reaction". Organic Chemistry Portal. URL: [Link]
-
"Mitsunobu Reaction". Chem-Station Int. Ed.. URL:[Link]
Sources
Scaling up the synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol for industrial applications
Technical Support Center: Chiral Synthesis Scale-Up Subject: Scale-Up Synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol Ticket ID: CHIRAL-SCALE-2026-03 Status: Open Priority: High (Industrial Application)[1]
Executive Summary: The "Ortho-Effect" Challenge
You are attempting to scale the synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol (also known as (S)-1-(o-tolyl)ethanol).
The Core Problem: Unlike simple acetophenone reduction, the 2-methyl (ortho) substituent introduces significant steric hindrance near the carbonyl center.[1] This "ortho-effect" drastically reduces reaction rates and can compromise enantioselectivity (ee%) by distorting the substrate binding pocket in enzymes or the transition state in chemocatalysis.[1]
This guide provides troubleshooting for the two most viable industrial routes:
-
Biocatalysis (Ketoreductases/KREDs): Preferred for >99% ee and mild conditions.[1]
-
Asymmetric Transfer Hydrogenation (ATH): Preferred for high throughput and tolerance to substrate impurities.[1]
Section 1: Biocatalytic Route (The Gold Standard)
Mechanism: Enzymatic reduction using NADPH-dependent Ketoreductases (KRED).[1] Target Configuration: (S)-enantiomer (Prelog product).
Critical Alert: Enzyme Selection Logic
-
The Trap: Many "standard" KREDs (like Lactobacillus kefir ADH) are Anti-Prelog , yielding the (R) -enantiomer.[1]
-
The Fix: For the (S)-target, you must screen for Prelog-selective enzymes (e.g., from Rhodococcus sp., Thermoanaerobium sp., or engineered variants).[1]
Troubleshooting Guide: Biocatalysis
Q1: My conversion plateaus at ~60% despite adding excess enzyme. Why? A: This is likely Product Inhibition or Thermodynamic Equilibrium limitations, exacerbated by the ortho-sterics.[1]
-
Diagnosis: Check if the reaction runs backwards by adding the racemic alcohol to the enzyme/NADP+ mixture.
-
Solution (Equilibrium): Switch to a "coupled substrate" system. Instead of Isopropanol (which produces acetone, a reversible inhibitor), use Glucose/Glucose Dehydrogenase (GDH) . The oxidation of glucose to gluconolactone is irreversible, driving the reduction of your ketone to completion.
-
Solution (Inhibition): Implement an In-Situ Product Removal (ISPR) system.[1] Add a hydrophobic resin (e.g., Amberlite XAD-4 or Diaion HP-20) to the bioreactor.[1] The resin adsorbs the product as it forms, protecting the enzyme.
Q2: The reaction forms a stable emulsion during workup. A: Biocatalytic reactions contain proteins (surfactants) and cell debris.[1]
-
The Fix:
-
pH Swing: Adjust pH to the isoelectric point of the enzyme (often pH 4-5) to precipitate proteins before extraction.[1]
-
Filter Aid: Use Celite 545 filtration before phase separation.[1]
-
Demulsifier: Add 0.5% NaCl (brine effect) or a specific demulsifier (e.g., Triton X-100 at very low ppm, though this may complicate HPLC).[1]
-
Q3: The enantiomeric excess (ee) drops when I scale from 1g to 100g. A: This is often due to non-enzymatic background reduction or temperature gradients .[1]
-
Mechanism: At larger scales, heat removal is slower.[1] Higher temperatures (>35°C) can allow the spontaneous (racemic) reduction or activate minor promiscuous enzymes in whole-cell preparations.
-
Protocol Adjustment: Maintain strict temperature control (25°C). Ensure the buffer pH is optimized (usually pH 7.0–7.5).[1] If using whole cells, background dehydrogenases might be active; switch to purified/lyophilized enzymes.
Section 2: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Ru-catalyzed hydrogen transfer using a chiral diamine ligand.[1] Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya type).[1]
Troubleshooting Guide: Chemocatalysis
Q1: The reaction is sluggish compared to unsubstituted acetophenone. A: The ortho-methyl group blocks the approach of the metal-hydride.[1]
-
Optimization:
-
Concentration: Increase substrate concentration to >1.0 M. ATH is often zero-order in substrate, but high concentration aids rate.[1]
-
Hydrogen Donor: Switch from Isopropanol (reversible) to Formic Acid/Triethylamine (5:2 azeotrope) . This release CO₂ gas, making the step irreversible and faster.
-
Q2: How do I remove Ruthenium to <10 ppm for pharma use? A: Distillation is risky due to the high boiling point (214°C) and potential racemization.[1]
-
Protocol:
Section 3: Visualization & Workflows
Diagram 1: Biocatalytic Cycle & Regeneration
Caption: NADPH-dependent reduction of 2'-methylacetophenone coupled with Glucose Dehydrogenase (GDH) for irreversible cofactor regeneration.[1]
[1]
Diagram 2: Scale-Up Decision Matrix
Caption: Logical flow for selecting the optimal synthesis route based on scale and purity requirements.
Section 4: Validated Protocols
Protocol A: Biocatalytic Synthesis (100g Scale)
Recommended for highest optical purity.[1]
| Parameter | Specification | Notes |
| Substrate Loading | 50 g/L (0.37 M) | High loading requires vigorous stirring.[1] |
| Buffer | 100 mM Potassium Phosphate, pH 7.0 | Maintain pH 7.0 ± 0.2 with 1M NaOH stat.[1] |
| Cofactor | NADP+ (0.5 g/L) | Catalytic amount only.[1] |
| Co-substrate | Glucose (1.5 eq) | Excess required to drive equilibrium.[1] |
| Enzymes | KRED (Prelog) + GDH | Ratio 10:1 U/g substrate.[1] |
| Temperature | 30°C | Do not exceed 35°C (enzyme deactivation).[1] |
| Reaction Time | 24 - 36 hours | Monitor via HPLC (Chiralcel OB-H column).[1] |
Step-by-Step:
-
Dissolve Glucose and NADP+ in buffer.[1]
-
Add GDH and KRED enzymes.[1]
-
Add 2'-methylacetophenone (slow addition over 1 hour prevents initial inhibition).[1]
-
Stir at 400 rpm. Monitor pH and adjust automatically.
-
Workup: Add MTBE (1:1 vol). Filter through Celite.[1] Separate phases. Wash organic phase with brine. Evaporate.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Recommended for speed and robustness.[1]
| Parameter | Specification | Notes |
| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | S/C ratio 1:500 to 1:1000.[1] |
| Hydrogen Source | Formic Acid / TEA (5:[1]2) | Commercial azeotrope available.[1] |
| Solvent | Dichloromethane or Neat | Neat reactions possible at high temp.[1] |
| Temperature | 30°C - 40°C | Higher temp overcomes steric hindrance.[1] |
Step-by-Step:
-
Charge reactor with 2'-methylacetophenone.[1]
-
Add Formic Acid/TEA complex (3 equivalents).
-
Degas with Nitrogen (Critical: Oxygen deactivates Ru-H species).[1]
-
Add Catalyst (dissolved in minimal DCM).[1]
-
Stir for 12-18 hours.
-
Workup: Quench with water. Extract with EtOAc.[1] Treat organic layer with activated carbon or silica-thiol to remove Ruthenium.[1]
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. [1]
-
Hollmann, F., et al. (2021).[1] Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.[1] Chemical Reviews. [1]
-
Goldberg, K., et al. (2007).[1][3] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology.
-
PubChem Database. (2024).[1] Compound Summary: (1S)-1-(2-methylphenyl)ethan-1-ol.[1][4]
-
ChemicalBook. (2024).[1] 2'-Methylacetophenone Safety and Properties.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (1S)-1-(2-Methylphenyl)ethan-1-ol
For researchers, scientists, and professionals in drug development, the precise and accurate determination of enantiomeric purity is a cornerstone of robust analytical chemistry. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of (1S)-1-(2-methylphenyl)ethan-1-ol. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
The Imperative of Chiral Separation in Pharmaceutical Analysis
Chirality plays a profound role in the biological activity of pharmaceutical compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy. The accurate quantification of the desired enantiomer, in this case, (1S)-1-(2-methylphenyl)ethan-1-ol, and its undesired counterpart is therefore a critical analytical challenge.
Comparative Analysis of Chiral Stationary Phases (CSPs) for Aromatic Alcohols
The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP), which creates a transient diastereomeric complex with the analyte, leading to differential retention and separation. For aromatic alcohols such as 1-(2-methylphenyl)ethan-1-ol, polysaccharide-based and cyclodextrin-based CSPs are the most effective and widely employed.[1][2]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, have demonstrated broad enantioselectivity for a wide range of chiral compounds.[3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
The presence of the ortho-methyl group in our target analyte, (1S)-1-(2-methylphenyl)ethan-1-ol, introduces a steric element that can influence the fit of the molecule into the chiral selector's binding sites compared to its unsubstituted analog, 1-phenylethanol. This steric hindrance can either enhance or diminish the enantioselectivity depending on the specific CSP.
Below is a comparative guide to commonly used polysaccharide-based CSPs for the separation of aromatic alcohols, with performance insights extrapolated for (1S)-1-(2-methylphenyl)ethan-1-ol.
| Chiral Stationary Phase (CSP) | Selector | Typical Mobile Phase (Normal Phase) | Expected Performance for (1S)-1-(2-methylphenyl)ethan-1-ol | Key Considerations |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (95:5, v/v) | Excellent Resolution: High probability of baseline separation due to strong π-π and hydrogen bonding interactions. The ortho-methyl group may enhance steric differentiation. | A robust, general-purpose column for aromatic compounds. A good first choice for screening. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (90:10, v/v) | High Selectivity: Often provides complementary selectivity to the OD-H column. The different helical structure of amylose can offer unique steric interactions. | The choice between ethanol and 2-propanol as the polar modifier can significantly impact selectivity. |
| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | n-Hexane / 2-Propanol | Alternative Selectivity: The chiral side chain on the carbamate group can lead to different enantiomeric elution orders and improved resolution for certain analytes. | May offer a solution if OD-H and AD-H provide insufficient resolution. |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol | Equivalent to Chiralcel® OD-H: As it shares the same chiral selector, similar performance is expected. | A competitive alternative to the Chiralcel® and Chiralpak® series. |
Workflow for Chiral HPLC Method Development
The development of a robust chiral separation method is a systematic process. The following workflow provides a logical progression from initial screening to a fully optimized method.
Caption: A typical workflow for developing a chiral HPLC method.
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the chiral analysis of (1S)-1-(2-methylphenyl)ethan-1-ol based on established methods for its close analog, 1-phenylethanol.[3] Optimization will likely be necessary to achieve baseline separation for the target analyte.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
Materials:
-
Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size
-
Solvents: HPLC-grade n-hexane and 2-propanol (isopropanol)
-
Sample: (1S)-1-(2-methylphenyl)ethan-1-ol standard and sample for analysis, dissolved in the mobile phase at approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale and Optimization Strategy |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) | This ratio provides a good starting point for resolving aromatic alcohols. To decrease retention time, increase the percentage of 2-propanol. To improve resolution, decrease the percentage of 2-propanol. Screening with ethanol as the alcohol modifier is also recommended as it can alter selectivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution, but will increase analysis time. |
| Column Temperature | 25 °C (Ambient) | Temperature can influence enantioselectivity. A slightly lower temperature may improve resolution, while a higher temperature can decrease analysis time and improve peak shape. |
| Detection Wavelength | 210 nm | Based on the UV absorbance of the phenyl group. An initial UV scan of the analyte is recommended to determine the optimal wavelength for maximum sensitivity. |
| Injection Volume | 10 µL | This can be adjusted based on the sample concentration and detector response. |
Procedure:
-
System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) and the enantiomeric excess (%ee). A resolution of >1.5 is generally considered baseline separation.
The Mechanism of Chiral Recognition: A Deeper Look
The separation of enantiomers on a polysaccharide-based CSP like Chiralcel® OD-H is a result of the differential formation of transient diastereomeric complexes. The chiral selector, cellulose tris(3,5-dimethylphenylcarbamate), possesses a helical structure with chiral grooves.
Sources
Comprehensive Comparison Guide: Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis remains a cornerstone of modern drug development and complex natural product synthesis. While asymmetric catalysis has advanced significantly, chiral auxiliaries remain indispensable when absolute stereochemical predictability, scalability, and ease of purification are required. By temporarily appending a chiral, non-racemic group to a prochiral substrate, chemists can leverage steric and stereoelectronic biases to dictate the facial selectivity of a reaction, subsequently cleaving the auxiliary to reveal the enantiopure product[1].
This guide provides an objective, data-driven comparison of four premier chiral auxiliaries: Evans Oxazolidinones , Myers Pseudoephedrine , Enders SAMP/RAMP Hydrazones , and Oppolzer’s Camphorsultam . Designed for synthetic chemists and drug development professionals, this analysis explores the mechanistic causality behind their performance and provides validated experimental protocols.
Mechanistic Principles of Auxiliary-Mediated Synthesis
The efficacy of a chiral auxiliary is defined by three critical phases: Attachment , Stereoselective Transformation , and Cleavage . A successful auxiliary must provide a rigid conformational environment during the transition state (often via metal chelation) to ensure high diastereomeric ratios (dr), while allowing for non-destructive cleavage to yield high enantiomeric excess (ee).
Fig 1. General workflow of chiral auxiliary-mediated asymmetric synthesis.
Comparative Analysis of Leading Auxiliaries
Evans Oxazolidinones: The Gold Standard for Aldol Additions
Developed by David Evans, oxazolidinones are arguably the most widely utilized chiral auxiliaries, particularly prevalent in the synthesis of FDA-approved drugs[2].
-
Causality of Selectivity: The power of the Evans auxiliary lies in its ability to form highly rigid, chelated Z-enolates. In asymmetric aldol reactions, the use of dialkylboron triflates (e.g., Bu₂BOTf) is critical. Boron–oxygen bonds are significantly shorter than lithium–oxygen bonds, which tightly compresses the Zimmerman-Traxler six-membered transition state. This amplification of steric interactions between the auxiliary's bulky substituent (e.g., isopropyl or benzyl) and the incoming aldehyde dictates exceptional syn-aldol selectivity[3].
-
Limitations: Cleavage can sometimes suffer from poor atom economy, and the auxiliary is prone to endocyclic cleavage if nucleophilic attack occurs at the wrong carbonyl during removal.
Myers Pseudoephedrine: The Champion of Alkylation
Andrew Myers introduced pseudoephedrine as a highly practical, inexpensive auxiliary for the asymmetric synthesis of α-branched carboxylic acids, alcohols, and amines[4].
-
Causality of Selectivity: The reaction relies on the formation of a rigid Z-enolate dianion. The critical experimental parameter is the addition of anhydrous Lithium Chloride (LiCl)[5]. Without LiCl, the enolates form unreactive, slow-equilibrating homoaggregates. LiCl disrupts these structures, forming highly reactive, structurally defined octalithiated tetrameric heteroaggregates. The secondary lithium alkoxide and its associated solvent molecules effectively block one face of the enolate, forcing the electrophile to attack from the opposite face with >95:5 dr[1].
-
Limitations: The requirement for strict temperature cycling to ensure complete enolization, and the regulatory restrictions on pseudoephedrine procurement (though pseudoephenamine serves as an unregulated alternative)[6].
Fig 2. Mechanistic pathway and causality in Myers asymmetric alkylation.
Enders SAMP/RAMP Hydrazones: Precision α-Alkylation of Carbonyls
Dieter Enders developed SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP to solve the long-standing problem of enantioselective α-alkylation of aldehydes and ketones[7].
-
Causality of Selectivity: Condensation of the auxiliary with a carbonyl forms a hydrazone. Deprotonation with LDA yields a rigid, internally chelated E,C=C,Z,C-N azaenolate. The methoxymethyl ether group coordinates the lithium ion, locking the conformation and shielding the Re or Si face. This forces the electrophile to attack exclusively from the unhindered trajectory[8].
-
Limitations: Cleavage requires oxidative conditions (ozonolysis) or biphasic acidic hydrolysis (e.g., saturated oxalic acid), which can be harsh on sensitive functional groups.
Oppolzer’s Camphorsultam: Versatility in Radical Chemistry
Derived from camphor, Oppolzer's sultam is a highly crystalline auxiliary known for its robust stereocontrol across a vast array of reactions, including Diels-Alder, aldol, and notably, radical additions[9].
-
Causality of Selectivity: The rigid bicyclic framework combined with the sterically demanding SO₂ group provides an impenetrable stereoelectronic shield. Unlike ionic enolate chemistry, which relies on metal chelation, the camphorsultam framework provides sufficient steric bias to control even highly reactive, non-chelated radical intermediates (e.g., stannyl radical-mediated additions).
-
Limitations: The high molecular weight of the auxiliary reduces overall atom economy, making it less ideal for early-stage industrial scale-up compared to lighter auxiliaries.
Quantitative Performance Matrix
The following table synthesizes the operational parameters and performance metrics of the four auxiliaries to guide strategic selection.
| Auxiliary System | Primary Application | Enolization / Activation | Typical dr | Cleavage Conditions | Atom Economy |
| Evans Oxazolidinone | Aldol, Alkylation | Bu₂BOTf / iPr₂NEt (Aldol) | > 95:5 | LiOH/H₂O₂ (Acid) or LiBH₄ (Alcohol) | Moderate |
| Myers Pseudoephedrine | Alkylation | LDA (2.2 eq), LiCl (6 eq) | > 95:5 | 1N NaOH/EtOH or LAH | High |
| Enders SAMP/RAMP | Aldehyde/Ketone Alkylation | LDA (1.1 eq) | > 90:10 | O₃ or aq. Oxalic Acid | Moderate |
| Oppolzer Camphorsultam | Cycloadditions, Radical Additions | NaH or Lewis Acids (TiCl₄) | > 90:10 | LiOH or Reductive Cleavage | Low |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints for reaction monitoring.
Protocol A: Evans Asymmetric Syn-Aldol Reaction
Objective: Synthesis of an enantiopure β-hydroxy carbonyl.
-
Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.
-
Boron Complexation: Dropwise, add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂), followed immediately by N,N-diisopropylethylamine (1.2 eq). Stir for 30 minutes at 0 °C.
-
Causality Check: The bulky amine thermodynamically drives the formation of the Z-boron enolate while preventing side reactions. A pale yellow color indicates successful enolate formation.
-
-
Aldol Addition: Cool the mixture to -78 °C. Slowly add the aldehyde (1.05 eq) neat or as a solution in CH₂Cl₂. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour. Monitor consumption of the starting material via TLC (Hexanes/EtOAc).
-
Quench & Oxidation: Quench the reaction with pH 7 phosphate buffer and methanol (1:3 ratio). To safely destroy the boron byproduct, add 30% H₂O₂ in MeOH dropwise at 0 °C and stir for 1 hour.
-
Validation: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Determine the dr via crude ¹H NMR (integration of the distinct α-proton doublets). Purify the major diastereomer via flash column chromatography.
Protocol B: Myers Asymmetric Alkylation
Objective: Synthesis of an α-alkylated carboxylic acid.
-
Aggregate Disruption: In a flame-dried flask under argon, suspend anhydrous LiCl (6.0 eq) and diisopropylamine (2.25 eq) in THF. Cool to -78 °C and add n-BuLi (2.15 eq). Stir for 30 minutes to form LDA.
-
Amide Addition: Add a solution of the pseudoephedrine amide (1.0 eq) in THF. Stir at -78 °C for 1 hour, warm to 0 °C for 15 minutes, and recool to -78 °C.
-
Causality Check: This specific temperature cycling is mandatory. It ensures complete deprotonation of both the hydroxyl and α-carbon, forcing the enolate to equilibrate into the highly reactive LiCl-mixed aggregate[5].
-
-
Alkylation: Add the alkyl halide (1.5 eq) dropwise. Stir at -78 °C to 0 °C until TLC indicates complete conversion.
-
Quench: Quench with half-saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and concentrate.
-
Validation & Cleavage: Verify the dr of the crude amide via HPLC. To isolate the product, reflux the purified amide in 1N NaOH/EtOH for 12 hours. Extract the basic aqueous layer with CH₂Cl₂ to recover the pseudoephedrine auxiliary (>90% recovery). Acidify the aqueous layer to pH 2 and extract with EtOAc to isolate the enantiopure carboxylic acid.
Conclusion
The selection of a chiral auxiliary must be dictated by the specific demands of the target molecule. Evans oxazolidinones remain unmatched for syn-aldol constructions due to the tight transition states afforded by boron enolates. Myers pseudoephedrine is the premier choice for simple alkylations, offering inexpensive reagents and robust scalability, provided LiCl is utilized to manage enolate aggregation. For direct functionalization of aldehydes, Enders SAMP/RAMP methodology provides precision azaenolate control, while Oppolzer's camphorsultam excels in complex radical and pericyclic domains where traditional metal-chelation models fail.
References
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Molecules (PMC) URL:[Link]
-
Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism Journal of the American Chemical Society (PMC) URL:[Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones Journal of the American Chemical Society URL:[Link]
-
Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary Tetrahedron: Asymmetry URL:[Link]
-
Radical addition to oxime ethers for asymmetric synthesis of β-amino acid derivatives Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
The SAMP/RAMP-hydrazone methodology in asymmetric synthesis Tetrahedron URL:[Link]
-
Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones The Journal of Organic Chemistry (ACS) URL:[Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary (2014) | Majid M. Heravi | 52 Citations [scispace.com]
Validation of Synthetic Routes to Enantiopure Secondary Alcohols: A Comparative Guide
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals[1]. Historically, this chemical space was dominated by stoichiometric chiral reagents and transition-metal catalysis. However, the advent of engineered biocatalysts has shifted the paradigm toward greener, highly selective enzymatic processes[2].
This guide objectively compares the performance of modern Engineered Ketoreductase (KRED) Screening Kits against traditional synthetic benchmarks: Noyori Asymmetric Hydrogenation (Ru-BINAP) and Corey-Bakshi-Shibata (CBS) Reduction .
Mechanistic Causality: The "Why" Behind the Selectivity
To select the optimal synthetic route, researchers must understand the underlying causality dictating stereocontrol in each system.
-
Engineered Ketoreductases (KREDs): KREDs are oxidoreductases that reversibly reduce ketones using cofactors like NADPH[3]. The causality of their extreme enantioselectivity (>99% ee) lies in the highly constrained, chiral active site that enforces a specific binding pose of the prochiral ketone via "induced fit." This allows hydride transfer to strictly one face (re or si) of the carbonyl. Modern commercial KRED kits utilize directed evolution to tolerate high substrate loading, broad pH ranges, and organic solvents[4].
-
Noyori Asymmetric Hydrogenation: Utilizing Ru(II)-diphosphine-diamine complexes (e.g., Ru-BINAP), this method operates via an "outer-sphere" mechanism. The presence of a hydrogen atom on the amine ligand is critical; it stabilizes the transition state through hydrogen bonding with the ketone oxygen, directing the hydride delivery from the metal center without the ketone directly coordinating to the ruthenium[5].
-
CBS Reduction: This organocatalytic approach uses a chiral oxazaborolidine catalyst derived from amino acids. The Lewis basic nitrogen coordinates to borane (activating it into a powerful hydride donor), while the Lewis acidic boron coordinates the ketone. This dual activation creates a rigid, face-selective bicyclic transition state, predictably yielding high enantiomeric excess[6].
Comparative synthetic pathways for the enantioselective reduction of prochiral ketones.
Quantitative Performance Comparison
To validate the selection of a synthetic route, we must compare the operational metrics. KREDs excel in ambient conditions and atom economy, whereas Noyori hydrogenation provides massive turnover numbers (TON) but requires specialized high-pressure equipment[5].
| Metric | Engineered KRED Kits | Noyori Hydrogenation (Ru-BINAP) | CBS Reduction |
| Enantioselectivity (ee) | >99% (Highly tunable via screening) | 95% - >99% | 90% - 98% |
| Catalyst Loading | 1 - 5 wt% | 0.01 - 0.1 mol% (High TON) | 5 - 10 mol% |
| Reaction Conditions | Aqueous/Co-solvent, 30°C, 1 atm | Organic solvent, 25-100°C, 10-50 atm H₂ | Organic solvent, -20°C to 25°C, 1 atm |
| Atom Economy | High (with GDH recycling system) | Excellent (100% with H₂ gas) | Poor (Stoichiometric borane waste) |
| Substrate Scope | Broad (Aliphatic, Aromatic, Bulky) | Best for Aryl/Alkyl ketones | Broad (Steric differentiation required) |
| Toxicity/Safety Profile | Benign, Biodegradable | Heavy metal residue (Ru limits in APIs) | Toxic, reactive borane reagents |
Experimental Protocols: Self-Validating Systems
Protocol 1: High-Throughput KRED Screening (Product Validation)
Modern KRED screening kits (typically containing 24+ engineered variants) allow rapid identification of the optimal biocatalyst for a specific API intermediate[4]. This protocol relies on an internal cofactor regeneration system using Glucose Dehydrogenase (GDH) to drive the equilibrium forward[3].
-
Preparation of Master Mix: In a 50 mL conical tube, dissolve 250 mg D-glucose, 5 mg NADP+, and 10 mg GDH in 20 mL of KPi buffer (100 mM, pH 7.0, 1 mM MgSO₄).
-
Causality: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH. This ensures a continuous hydride supply without the prohibitive cost of stoichiometric cofactor addition.
-
-
Substrate Addition: Dissolve the prochiral ketone (100 mg) in 2 mL of DMSO (or isopropyl alcohol). Add this to the Master Mix.
-
Note: Engineered KREDs are evolved to tolerate up to 20% v/v organic co-solvents to solubilize highly hydrophobic drug precursors.
-
-
Enzyme Dispensing: Aliquot 900 µL of the substrate-master mix into a 24-well deep-well plate. Add 10 mg of a distinct KRED variant from the screening kit to each well.
-
Incubation & Extraction: Seal the plate with a breathable membrane. Shake at 250 rpm, 30°C for 16-24 hours. Extract each well with 1 mL of ethyl acetate. Centrifuge to separate the aqueous and organic phases.
-
System Validation: Analyze the organic layer via Chiral GC or HPLC. The well exhibiting >99% conversion and >99% ee identifies the lead enzyme ready for preparative scale-up.
Continuous biocatalytic cycle of KRED coupled with GDH-mediated NADPH cofactor regeneration.
Protocol 2: Noyori Asymmetric Hydrogenation (Alternative Benchmark)
This protocol demonstrates the synthesis of chiral alcohols using a pre-formed Ru-BINAP catalyst[7].
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve 0.1 mol% of (R)-RuCl₂(BINAP)(DMF)ₙ and 0.5 mol% of a chiral diamine (e.g., DPEN) in degassed anhydrous 2-propanol. Add 1.0 mol% of potassium tert-butoxide (t-BuOK).
-
Causality: The strong base removes the chloride ligands, generating the active 16-electron ruthenium hydride species necessary for the outer-sphere hydride transfer.
-
-
Substrate Loading: Transfer the catalyst solution to a stainless-steel autoclave containing a solution of the prochiral ketone (1.0 M) in degassed 2-propanol.
-
Hydrogenation: Purge the autoclave with H₂ gas three times to remove residual nitrogen. Pressurize to 50 atm H₂. Stir vigorously at 25°C for 12 hours.
-
Workup & Validation: Vent the hydrogen gas safely. Concentrate the mixture in vacuo. Pass the residue through a short plug of silica gel to remove the ruthenium catalyst. Determine conversion by NMR and ee by Chiral HPLC.
Strategic Recommendations
While the [6] and [5] remain powerful tools in the synthetic chemist's arsenal, they carry inherent limitations regarding heavy metal toxicity, hazardous reagents (boranes, high-pressure H₂), and stringent anhydrous requirements.
For modern drug development professionals, Engineered KRED Screening Kits [4] offer a superior, self-validating platform. The ability to rapidly screen diverse enzyme panels ensures that highly specific, >99% ee transformations can be achieved under mild, aqueous conditions. This drastically reduces the environmental impact (E-factor) and eliminates the costly downstream heavy-metal scavenging required in traditional API manufacturing.
References
-
"The Noyori Asymmetric Hydrogenation Reaction", Harvard University. URL: [Link][7]
-
"Noyori Asymmetric Hydrogenation", Chem-Station Int. Ed. URL:[Link][5]
-
"A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis", Analytical Chemistry - ACS Publications. URL: [Link][3]
-
"Practical chiral alcohol manufacture using ketoreductases", ResearchGate. URL: [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. codexis.com [codexis.com]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Absolute Configuration Determination of 1-(2-methylphenyl)ethan-1-ol
Executive Summary
Determining the absolute configuration of 1-(2-methylphenyl)ethan-1-ol (also known as 1-o-tolylethanol) presents a specific challenge due to its liquid state at room temperature and the steric bulk of the ortho-methyl group. While X-ray crystallography is the gold standard, it requires the synthesis of crystalline derivatives (e.g., p-bromobenzoates).
This guide compares three rigorous methods for configuration assignment. The Modified Mosher's Method (NMR) is identified as the most practical and reliable benchtop technique for this specific substrate, offering a self-validating system without the need for reference standards. Enzymatic Kinetic Resolution is presented as a powerful alternative for process chemists, while Vibrational Circular Dichroism (VCD) offers a non-destructive route for valuable samples.
Technical Context & Challenge
The target molecule contains a chiral center at the benzylic position. The presence of the ortho-methyl group introduces steric strain that can distort standard retention models in Chiral HPLC and affect reaction rates in kinetic resolutions compared to the unsubstituted 1-phenylethanol.
-
Target: 1-(2-methylphenyl)ethan-1-ol
-
Structure: Ar-CH(OH)-CH3
-
Key Difficulty: Lack of heavy atoms for direct X-ray; potential for "ortho-effect" anomalies in optical rotation.
Comparative Analysis of Methods
The following table synthesizes experimental data and operational metrics to aid in method selection.
| Feature | Method A: Mosher's Method (NMR) | Method B: Enzymatic Resolution | Method C: VCD Spectroscopy |
| Primary Principle | Anisotropic Shielding ( | Kinetic Selectivity (Kazlauskas Rule) | Ab Initio DFT vs. IR Absorbance |
| Sample Requirement | 5–10 mg (Destructive) | 20–50 mg (Recoverable) | 5–10 mg (Non-destructive) |
| Time to Result | 4–6 Hours | 24 Hours | 2–3 Days (Computation heavy) |
| Reliability | High (Self-validating) | Medium (Model dependent) | High (Direct physical measurement) |
| Cost | Low (Standard Reagents) | Low (Enzymes) | High (Specialized Instrument) |
| Best For | R&D / Bench Chemists | Scale-up / Process Chem | Precious/Final Compounds |
Method A: Modified Mosher's Method (Recommended)
This is the preferred method for 1-(2-methylphenyl)ethan-1-ol because the chemical shift difference between the methyl group (on the ethanol chain) and the aryl protons is distinct, minimizing signal overlap.
The Mechanism
The method relies on the magnetic anisotropy of the phenyl group in the Mosher ester (MTPA ester). In the preferred conformation, the MTPA phenyl ring shields protons located syn to it. By comparing the chemical shifts of the (
Experimental Protocol
Reagents: (
-
Derivatization:
-
Take two aliquots of the alcohol (approx. 5 mg each).
-
React Aliquot A with (
)-MTPA-Cl, Pyridine, and DMAP in to form the ( )-Mosher Ester . -
React Aliquot B with (
)-MTPA-Cl under identical conditions to form the ( )-Mosher Ester . -
Note on Nomenclature: The configuration of the ester usually follows the Cahn-Ingold-Prelog priority change; however, it is standard convention to refer to the ester by the configuration of the acid reagent used.
-
-
NMR Analysis:
-
Acquire
NMR spectra for both esters in . -
Assign signals for protons
(methyl doublet) and (aromatic ortho-methyl or ring protons).
-
-
Calculation:
-
Calculate
for each proton using the formula:
-
Configuration Assignment (The Model)
Construct the model based on the sign of
-
Positive
(> 0): Protons reside on the right side (Sector R). -
Negative
(< 0): Protons reside on the left side (Sector S).
For 1-(2-methylphenyl)ethan-1-ol :
-
If the alcohol is (
) , the methyl doublet ( ) will be shielded in the ( )-ester (negative ) and the aryl group will be deshielded (positive ). -
If the alcohol is (
) , the signs will be inverted.
Figure 1: Decision tree for assigning absolute configuration using Mosher's Method.
Method B: Enzymatic Kinetic Resolution (Process Route)
If you have a racemic mixture and need to separate and identify the enantiomers simultaneously, biocatalysis is efficient.
The Principle (Kazlauskas Rule)
Lipases, particularly CALB (Candida antarctica Lipase B) , follow the empirical Kazlauskas rule. For secondary alcohols, the enzyme preferentially acetylates the enantiomer where the medium group (
-
Prediction: CALB favors the (
)-enantiomer of 1-phenylethanols.[2] -
Caveat: The ortho-methyl group increases the effective size of the aryl ring, potentially enhancing selectivity, but the rule generally holds.
Protocol
-
Reaction: Dissolve racemic alcohol in Vinyl Acetate (acyl donor/solvent) with immobilized CALB (e.g., Novozym 435).
-
Monitoring: Stop reaction at ~40-45% conversion.
-
Separation: Filter enzyme and separate alcohol/ester via flash chromatography.
-
Assignment:
-
The Ester product is enriched in the (
)-enantiomer . -
The Unreacted Alcohol is enriched in the (
)-enantiomer .
-
-
Validation: Confirm enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane:IPA).
Method C: Vibrational Circular Dichroism (VCD)
VCD is the modern non-destructive alternative. It measures the differential absorption of left and right circularly polarized infrared light.[3][4]
Workflow
-
Measurement: Dissolve the neat alcohol or a concentrated solution (
) in a VCD cell. Record the IR and VCD spectra. -
Calculation: Perform DFT calculations (Gaussian/Schrödinger) for the (
)-enantiomer to generate a predicted VCD spectrum. -
Comparison: Overlay the experimental and calculated spectra.
-
If peaks align (positive matches positive), the sample is (
) . -
If peaks are inverted (mirror image), the sample is (
) .
-
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][5] Nature Protocols, 2(10), 2451–2458.[1] [Link]
-
Kazlauskas, R. J., et al. (1991).[6] A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa.[6][7] Journal of Organic Chemistry, 56(8), 2656–2665. [Link]
-
Stephens, P. J., et al. (2007). Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy. The Journal of Physical Chemistry A, 111(35), 8598-8605.[8] [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
Sources
Spectroscopic techniques for chiral analysis.
Title: Spectroscopic Techniques for Chiral Analysis: A Comparative Guide for Drug Development
Introduction
As a Senior Application Scientist, I frequently encounter a critical bottleneck in the drug discovery pipeline: the unambiguous determination of absolute configuration (AC) and enantiomeric excess (%ee). Because the pharmacological profile, toxicity, and efficacy of a drug are strictly tied to its 3D stereochemistry, regulatory agencies require rigorous chiral characterization. While X-ray crystallography remains the historical gold standard, it is fundamentally limited by the prerequisite of single-crystal growth. Consequently, spectroscopic techniques—specifically Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Chiral Nuclear Magnetic Resonance (NMR)—have become indispensable for direct, in-solution chiral analysis[1].
This guide objectively compares these spectroscopic methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Comparative Overview of Chiral Spectroscopic Techniques
-
Electronic Circular Dichroism (ECD): Measures the differential absorption of left- and right-circularly polarized light in the UV-Vis region.
-
Causality: ECD is highly sensitive, requiring only micromolar concentrations. However, it strictly requires the presence of a UV-Vis active chromophore near the chiral center. Its broad spectral bands often limit the amount of extractable structural information[2].
-
-
Vibrational Circular Dichroism (VCD): The chiral extension of FT-IR spectroscopy, operating in the mid-infrared region.
-
Causality: Because every non-linear molecule has 3N-6 vibrational modes, VCD does not require a specific chromophore. It provides a rich, fingerprint-like spectrum that, when paired with Density Functional Theory (DFT), allows for highly reliable AC determination[1].
-
-
Raman Optical Activity (ROA): Measures the differential Raman scattering of circularly polarized light.
-
Causality: Water has a very weak Raman scattering cross-section but absorbs strongly in the IR. Therefore, ROA is vastly superior to VCD for studying biomacromolecules (proteins, nucleic acids, carbohydrates) in their native aqueous environments[3].
-
-
Chiral NMR Spectroscopy: Utilizes Chiral Solvating Agents (CSAs) or Lanthanide Shift Reagents (LSRs) to resolve enantiomeric signals.
-
Causality: Enantiomers are indistinguishable in standard NMR. By introducing a chiral auxiliary (e.g., Eu(hfc)₃), transient diastereomeric complexes are formed. The paramagnetic lanthanide induces massive pseudo-contact shifts, separating the signals of the R and S isomers. This is the premier technique for rapid, quantitative %ee determination without covalent derivatization[4].
-
Quantitative Performance Comparison
The following table synthesizes the operational parameters of each technique to guide instrument selection based on sample constraints.
| Feature / Technique | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) | Chiral NMR (with Shift Reagents) |
| Primary Application | Rapid AC assignment | AC and conformation of small molecules | Aqueous biomacromolecule conformation | Rapid %ee quantification |
| Sensitivity (Conc.) | High (~10⁻⁵ to 10⁻⁴ M) | Low (~0.1 M) | Low (~0.1 M) | Moderate (~10⁻³ to 10⁻² M) |
| Chromophore Needed? | Yes (UV-Vis active) | No | No | No (but requires binding site) |
| Solvent Limitations | UV cut-off limits | Strong IR absorbers (requires deuterated solvents) | High fluorescence solvents | Requires non-competing solvents |
| Data Richness | Low (Broad overlapping bands) | High (Vibrational fingerprint) | High (Vibrational fingerprint) | High (Atomic resolution) |
Experimental Methodology: Absolute Configuration via VCD and DFT
Determining the AC of a novel pharmaceutical compound using VCD requires a tightly coupled experimental and computational workflow. The protocol below outlines a self-validating system where the experimental data is authenticated against quantum mechanical predictions[5].
Step-by-Step Protocol:
-
Conformational Search (Computational):
-
Action: Perform a Monte Carlo or Molecular Dynamics conformational search using a molecular mechanics force field (e.g., MMFF94).
-
Causality: Flexible molecules exist as an ensemble of conformers in solution. Since the observed VCD spectrum is a population-weighted average, missing a low-energy conformer will catastrophically skew the predicted spectrum.
-
-
Geometry Optimization & Frequency Calculation (Computational):
-
Action: Optimize the geometry of all conformers within 3 kcal/mol of the global minimum using DFT (typically B3LYP/6-31G* or higher). Calculate the harmonic vibrational frequencies and rotational strengths[5].
-
Causality: DFT provides the optimal balance between computational cost and accuracy for predicting vibrational dipole and magnetic transition moments.
-
-
Sample Preparation (Experimental):
-
Action: Dissolve the chiral analyte in a suitable IR-transparent solvent (e.g., CDCl₃) at a concentration of ~0.1 M. Use a BaF₂ cell with a path length of 50–100 µm.
-
Causality: CDCl₃ is chosen because standard CHCl₃ possesses intense C-H bending/stretching modes that completely mask the solute's vibrational bands in the fingerprint region (1500–900 cm⁻¹).
-
-
Spectral Acquisition (Experimental):
-
Action: Acquire the IR and VCD spectra simultaneously using an FT-VCD spectrometer. Accumulate scans for 2–4 hours to achieve a high signal-to-noise ratio.
-
-
Boltzmann Weighting and Spectral Comparison:
-
Action: Apply a Lorentzian band shape to the calculated rotational strengths. Weight the individual conformer spectra based on their Boltzmann populations at 298 K.
-
Causality: Comparing the composite theoretical spectrum of a specific enantiomer (e.g., R) to the experimental spectrum allows for definitive AC assignment. If the signs of the VCD bands match, the AC is R; if they are inverted, the AC is S.
-
Workflow Visualization
Below is the logical architecture of the VCD-DFT methodology, illustrating the parallel experimental and computational tracks.
Workflow combining experimental VCD and DFT calculations for absolute configuration determination.
Conclusion
Selecting the appropriate spectroscopic technique for chiral analysis hinges on the physical state of the molecule and the specific data required. VCD paired with DFT is currently the most robust solution for small-molecule absolute configuration[1], while ROA dominates the aqueous biomolecular space[3]. For rapid, routine quantification of enantiomeric excess during synthetic optimization, Chiral NMR remains unparalleled[4].
References
-
Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. PMC - NIH. 1
-
Transformative progress in Raman optical activity: recent advances and innovations. Taylor & Francis. 3
-
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. 2
-
Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. UC Press Journals. 4
-
Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations. ACS Publications. 5
Sources
Comparative Guide: Analytical Modalities for Determining the Optical Purity of (1S)-1-(2-methylphenyl)ethan-1-ol
Executive Summary: Method Selection Matrix
The assessment of (1S)-1-(2-methylphenyl)ethan-1-ol (also known as (S)-1-(o-tolyl)ethanol) requires a balance between throughput, accuracy, and capital expenditure. The ortho-methyl substitution on the phenyl ring introduces significant steric hindrance compared to the parent 1-phenylethanol, which influences both the binding kinetics in chromatography and the conformational rigidity in NMR analysis.
The following table summarizes the primary analytical modalities available for this specific substrate:
| Feature | Chiral HPLC (UV) | Chiral GC (FID) | ¹H NMR (Mosher's) | Polarimetry |
| Primary Utility | Gold Standard for ee determination & QC. | Process monitoring; volatile samples. | Absolute configuration assignment. | Quick identity check; legacy data. |
| Accuracy | High (>99.9% precision). | High (depends on resolution). | Moderate (± 2-5% error). | Low (prone to impurity interference). |
| Throughput | 15–30 min/sample. | 20–40 min/sample. | Low (1-2 hours prep + run). | Instant (once equilibrated). |
| Sample Req. | < 1 mg (non-destructive). | < 1 mg (destructive). | 5–10 mg (derivatization req). | > 20 mg (non-destructive). |
| Key Limitation | Solvents must be HPLC grade. | Thermal stability of column. | Requires expensive chiral derivatizing agent. | Cannot accurately determine high ee. |
Deep Dive: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry standard for quantifying the enantiomeric excess (ee) of aromatic alcohols.
Mechanistic Insight: The "Ortho" Effect
For 1-(2-methylphenyl)ethan-1-ol, the ortho-methyl group plays a critical role in chiral recognition. Unlike the unsubstituted 1-phenylethanol, the o-tolyl group forces the phenyl ring out of planarity with the chiral center.
-
Column Selection: The Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Daicel Chiralcel OD-H) is the primary recommendation. The carbamate linkages in the CSP form hydrogen bonds with the alcohol's hydroxyl group, while the aromatic rings engage in
- stacking. -
Why OD-H? The steric bulk of the ortho-methyl group often fits more snugly into the "chiral grooves" of cellulose-based columns (OD series) compared to amylose-based columns (AD series), leading to higher resolution factors (
).
Experimental Protocol: Normal Phase Chiral HPLC
Objective: Quantify the ratio of (S)- and (R)-enantiomers.
-
Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).
-
Alternative: Chiralpak AD-H (if OD-H fails to resolve).
-
-
Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5 v/v).
-
Note: The high hexane content favors the hydrogen bonding interaction critical for recognition.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Ambient). Lowering to 10°C can improve resolution if peaks overlap.
-
Detection: UV @ 254 nm (targeting the phenyl chromophore).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE.
Workflow Visualization
The following diagram outlines the logical flow for method development and validation.
Caption: Decision matrix for optimizing the chiral separation of hindered aromatic alcohols.
Deep Dive: ¹H NMR with Mosher's Acid (Absolute Configuration)
When a reference standard is unavailable, or to confirm the absolute configuration (S vs R), derivatization with Mosher's acid (MTPA) is the definitive structural proof.
The Principle
Reacting the chiral alcohol with both (R)- and (S)-MTPA chloride yields diastereomeric esters. Due to the magnetic anisotropy of the phenyl group in the Mosher moiety, protons on the "left" and "right" of the chiral center shift upfield or downfield differently depending on the configuration.
Experimental Protocol
-
Reagents:
-
(R)-(-)-MTPA-Cl (yields the (S)-Mosher ester).
-
(S)-(+)-MTPA-Cl (yields the (R)-Mosher ester).
-
Dry Pyridine-d5 (acts as both solvent and base) or CDCl3 with pyridine.
-
-
Procedure (Perform in parallel):
-
Tube A: Mix 5 mg alcohol + 10 µL (R)-MTPA-Cl + 0.5 mL Pyridine-d5.
-
Tube B: Mix 5 mg alcohol + 10 µL (S)-MTPA-Cl + 0.5 mL Pyridine-d5.
-
Allow to stand for 10–15 minutes (reaction is usually fast).
-
-
Analysis:
-
Acquire ¹H NMR for both tubes.
-
Focus on the methyl doublet of the ethyl group and the aromatic protons of the o-tolyl ring.
-
Calculate
(chemical shift of S-ester minus R-ester). -
Interpretation: Use the standard Mosher model to assign configuration based on the sign of
.
-
Logic Visualization
Caption: Workflow for absolute configuration assignment using Mosher's method.
Alternative: Polarimetry (Specific Rotation)[1][2]
Warning: While specific rotation
-
Expected Value: The parent compound, (S)-1-phenylethanol, typically exhibits
(neat) or in methanol.[1] -
The Ortho-Effect: The o-tolyl derivative generally retains the same sign (negative for S) but the magnitude may differ.
-
Protocol:
-
Prepare a solution of
(1 g/100 mL) in Methanol or Ethanol. -
Measure in a 1 dm cell at 20°C using the Sodium D-line (589 nm).
-
Crucial Step: Compare against a commercially purchased standard of known ee to validate the sign.
-
References
- Daicel Corporation.Chiral Column Selection Guidelines for Aromatic Alcohols. (General reference for OD/AD column selection mechanisms).
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link
- Sigma-Aldrich (Merck).Chiral HPLC and GC Column Applications Guide.
-
Kamble, A. L., et al. (2012). Enzymatic Resolution of 1-phenylethanol derivatives. (Provides context on the kinetic resolution and analysis of this specific class of molecules). Link
-
PubChem. (1S)-1-(2-methylphenyl)ethan-1-ol Compound Summary.Link
Sources
A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalysis vs. Traditional Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure chiral alcohols is a cornerstone. These molecules are critical building blocks for a vast array of bioactive compounds, where stereochemistry dictates therapeutic efficacy and safety. The choice of synthetic methodology is therefore a critical decision, balancing efficiency, selectivity, cost, and environmental impact. This guide provides an in-depth, objective comparison between two prominent strategies: biocatalytic synthesis and traditional chemical synthesis of chiral alcohols, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection process.
The Imperative of Chirality
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer of a drug may be therapeutic, while the other could be inactive or even toxic.[1] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer pharmaceuticals. This necessitates synthetic routes that can selectively produce the desired stereoisomer in high purity.
Section 1: Biocatalytic Synthesis: Nature's Approach to Asymmetric Induction
Biocatalysis harnesses the power of enzymes, nature's catalysts, to perform chemical transformations with remarkable precision.[2][3] For the synthesis of chiral alcohols, oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are the workhorses.[4][5][6] These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.
The core principle of biocatalytic ketone reduction lies in the enzyme's active site, a precisely shaped three-dimensional pocket that binds the substrate in a specific orientation. This spatial constraint dictates that the hydride transfer from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), occurs to only one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.[4]
The Critical Role of Cofactor Regeneration
A key consideration in employing isolated enzymes is the stoichiometric requirement for expensive NAD(P)H cofactors. To make these processes economically viable, in-situ cofactor regeneration is essential.[4][5] This is often achieved by employing a second enzyme system, such as glucose dehydrogenase (GDH) which oxidizes glucose, or formate dehydrogenase (FDH) which oxidizes formate, to continuously regenerate the reduced cofactor.[7] Alternatively, a substrate-coupled regeneration system can be used, where a sacrificial alcohol like isopropanol is oxidized by the same ADH to regenerate the cofactor.[8][9]
Caption: Workflow for biocatalytic ketone reduction with cofactor regeneration.
Advantages of Biocatalysis:
-
Exceptional Enantioselectivity: Enzymes often provide enantiomeric excess (ee) values greater than 99%.[2][10]
-
High Regio- and Chemoselectivity: Biocatalysts can target specific functional groups in complex molecules, avoiding the need for protecting groups.[2][6]
-
Mild Reaction Conditions: Reactions are typically conducted in aqueous media at ambient temperature and neutral pH, reducing energy consumption and minimizing side reactions like isomerization and racemization.[2][10][11]
-
Environmental Sustainability: Biocatalysis is a cornerstone of green chemistry, utilizing biodegradable catalysts and minimizing hazardous waste.[11][12]
Challenges in Biocatalysis:
-
Substrate Scope: While expanding, the range of substrates accepted by natural enzymes can be limited. However, protein engineering and directed evolution are rapidly overcoming this challenge.[2]
-
Catalyst Stability: Enzymes can be sensitive to high temperatures, organic solvents, and extreme pH values, although robust enzymes from extremophiles are increasingly available.[6]
-
Process Optimization: Developing a biocatalytic process can require screening of enzyme libraries and optimization of reaction conditions.
Section 2: Traditional Chemical Synthesis: The Power of Organometallic Catalysis
Traditional chemical methods for synthesizing chiral alcohols have evolved significantly, with asymmetric hydrogenation and transfer hydrogenation standing out as powerful and widely adopted techniques.[13] These methods rely on chiral transition metal catalysts, typically based on ruthenium, rhodium, or iridium, coordinated to chiral ligands.[14]
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has emerged as a practical and efficient alternative to high-pressure hydrogenation.[15][16] In ATH, hydrogen is transferred from a donor molecule, commonly isopropanol or a formic acid/triethylamine mixture, to the ketone substrate.[17] The enantioselectivity is controlled by the chiral ligand, which creates a chiral environment around the metal center. The Noyori-type catalysts, featuring a ruthenium center, a p-cymene arene ligand, and a tosylated diamine ligand (e.g., TsDPEN), are among the most successful and versatile catalysts for this transformation.[10]
The mechanism of ATH with Noyori-type catalysts involves the formation of a metal hydride species, which then delivers the hydride to the ketone in a stereoselective manner through a six-membered ring transition state.[10]
Caption: General workflow for asymmetric transfer hydrogenation.
Advantages of Traditional Chemical Synthesis:
-
Broad Substrate Scope: A wide variety of ketones, including aromatic, aliphatic, and heterocyclic ketones, can be effectively reduced.
-
High Efficiency: These reactions often proceed with high conversions and yields under optimized conditions.
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the chirality of the ligand used.
-
Mature Technology: The principles and applications of asymmetric hydrogenation are well-established and widely practiced.
Challenges in Traditional Chemical Synthesis:
-
Harsh Reaction Conditions: Some chemical reductions may require elevated temperatures, pressures, or the use of strong bases or acids.[16]
-
Hazardous Reagents: The use of flammable solvents, pyrophoric reagents, and toxic heavy metals can pose safety and environmental concerns.[5]
-
Metal Contamination: The final product may contain trace amounts of the metal catalyst, which must be removed, particularly for pharmaceutical applications.
-
Cost of Catalysts and Ligands: Chiral ligands and precious metal catalysts can be expensive, although their high efficiency often allows for low catalyst loadings.
Section 3: Head-to-Head Comparison: Biocatalytic vs. Chemical Synthesis of (S)-1-Phenylethanol
To provide a concrete comparison, we will examine the synthesis of (S)-1-phenylethanol from acetophenone, a common model reaction.
| Parameter | Biocatalytic Synthesis (ADH from Thermoanaerobacter sp.) | Traditional Chemical Synthesis (Asymmetric Transfer Hydrogenation) |
| Catalyst | Alcohol Dehydrogenase (ADH) | [RuCl((S,S)-TsDPEN)(p-cymene)] |
| Key Reagents | Acetophenone, Isopropanol (for cofactor regeneration) | Acetophenone, Formic acid/Triethylamine |
| Solvent | Aqueous buffer | Organic solvent (e.g., Acetonitrile) |
| Temperature | Ambient (e.g., 30°C) | Typically ambient to slightly elevated |
| Pressure | Atmospheric | Atmospheric |
| pH | Neutral (e.g., pH 7-8) | Not a primary control parameter |
| Yield | >98% conversion | Quantitative |
| Enantiomeric Excess (ee) | >99.5% (S) | Up to 98% (S) |
| Reaction Time | Can be several hours | Typically 1-24 hours |
| Catalyst Loading | Typically low mg/mL of enzyme | Low mol% (e.g., S/C ratio of 200) |
| Work-up | Extraction with an organic solvent | Extraction and purification |
| Environmental Impact | Generally lower, biodegradable catalyst, aqueous media | Higher, involves organic solvents and metal catalyst |
Data compiled from multiple sources for illustrative purposes.[8][10][15]
Section 4: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of chiral 1-phenylethanol via both biocatalytic and chemical routes.
Protocol 1: Biocatalytic Reduction of Acetophenone using Baker's Yeast
This protocol provides a straightforward method for the enantioselective reduction of acetophenone using commercially available baker's yeast.
Materials:
-
Acetophenone
-
Sucrose
-
Disodium hydrogen phosphate
-
Dry active baker's yeast
-
Tap water
-
Ethyl acetate
-
Celite
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 116.96 mmol of sucrose and 1.76 mmol of disodium hydrogen phosphate in 75 mL of warm (40°C) tap water.
-
Add 8.0 g of dry active baker's yeast to the solution.
-
Stir the mixture vigorously for 1 hour at 40°C to initiate fermentation, then allow it to cool to room temperature.
-
Add 21.55 mmol of acetophenone to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, add Celite to the mixture and filter to remove the yeast cells.
-
Extract the filtrate with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylethanol.
-
Purify the product by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC.[1]
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Noyori-type Catalyst
This protocol describes the asymmetric transfer hydrogenation of acetophenone using a chiral ruthenium catalyst.
Materials:
-
Acetophenone
-
RuCl or a similar pre-catalyst
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Ethyl acetate
-
Water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate (5.0 mmol) and the ruthenium catalyst (e.g., 15.5 mg, 0.025 mmol, S/C = 200) to a Schlenk flask.[15]
-
Add a 5:2 molar mixture of formic acid and triethylamine as the hydrogen source.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C) for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or a similar solvent.[15]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the yield and enantiomeric excess of the purified product.
Section 5: Conclusion and Future Outlook
The choice between biocatalytic and traditional chemical synthesis of chiral alcohols is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the project.
Biocatalysis excels in its environmental credentials, operational safety, and often unparalleled selectivity, making it an increasingly attractive option, especially in the pharmaceutical industry where green chemistry principles are highly valued.[11][18] The continuous advancements in enzyme engineering are rapidly expanding the substrate scope and robustness of biocatalysts, positioning them as a mainstream technology for chiral synthesis.[2]
Traditional chemical synthesis , particularly asymmetric transfer hydrogenation, remains a powerful, versatile, and reliable method with a broad substrate scope and well-understood reaction parameters.[15][16] For many applications, it offers a more direct and readily scalable route without the need for biological expertise.
Ultimately, a thorough evaluation of factors such as the desired stereoisomer, substrate complexity, scale of production, cost considerations, and environmental regulations will guide the informed selection of the optimal synthetic strategy. In many cases, a chemoenzymatic approach, which combines the strengths of both methodologies, may offer the most efficient and elegant solution.[3] As both fields continue to advance, the synthetic chemist's toolbox for producing enantiomerically pure chiral alcohols will only become more powerful and versatile.
References
-
A Short Review on Chiral Alcohols Verses Bio-Catalysis - Longdom Publishing. Available at: [Link]
-
Kinetic Modeling of Acetophenone Reduction Catalyzed by Alcohol Dehydrogenase From Thermoanaerobacter Sp - PubMed. Available at: [Link]
-
Enzymatic Reduction of Carbonyl Groups. Available at: [Link]
-
Towards the use of Alcohol dehydrogenases as biocatalysts for stereoselective isotope labeling of aromatic alcohols. - DiVA. Available at: [Link]
-
Reduction | Biocatalysis in Organic Synthesis: The Retrosynthesis Approach | Books Gateway. Available at: [Link]
-
Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols - Journal of Physical Science. Available at: [Link]
-
Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density - Research portal Eindhoven University of Technology. Available at: [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]
-
Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. Available at: [Link]
-
Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis - Applied Catalysts. Available at: [Link]
-
Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed. Available at: [Link]
-
Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - Chemical Communications (RSC Publishing). Available at: [Link]
-
Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media - Organic Chemistry Portal. Available at: [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances - RUA - Universidad de Alicante. Available at: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at: [Link]
-
Sustainable synthesis of fine chemicals using biocatalysis - International Journal of Advanced Chemistry Research. Available at: [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC - NIH. Available at: [Link]
-
Biocatalysts vs. Metal Catalysts: A meta-analysis of green chemistry efficiency, sustainability, and industrial applications. Available at: [Link]
-
Biocatalysis for Chiral Intermediates. Available at: [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - MDPI. Available at: [Link]
-
Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Biocatalysis Versus Chemocatalysis - Pharma's Almanac. Available at: [Link]
-
Harnessing Nature's Toolbox: The Power of Biocatalysis in Green Chemistry. Available at: [Link]
-
OC VI (HS 2015) Bode Research Group [Link] T his work is lic en s e d u nd er a Crea tiv e C om mo ns A ttribu. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]
-
applications of biocatalysts in reduction reaction - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
The Growing Role of Biocatalysis in Industrial Synthesis - Pharma Focus Asia. Available at: [Link]
-
Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. Available at: [Link]
-
oa Ruthenium-Catalysed Asymmetric Reduction of Ketones - Johnson Matthey Technology Review. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
